4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGHTHKDNHSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368692 | |
| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4329-78-6 | |
| Record name | 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. The document delves into the mechanistic underpinnings of its synthesis, offers detailed protocols for its preparation and characterization, and explores its significance as a versatile building block in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of 1,2,4-triazole chemistry and its multifaceted applications.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged five-membered heterocyclic motif that has garnered immense interest in the field of drug discovery and development. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone of numerous therapeutic agents.[1] The 1,2,4-triazole nucleus is present in a wide array of clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2]
The symmetrical substitution of the 1,2,4-triazole core with two pyridyl rings at the 3 and 5 positions, as seen in this compound, gives rise to a molecule with a unique combination of properties. The pyridyl moieties introduce additional sites for coordination and hydrogen bonding, making this compound an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[3][4] Furthermore, the bis(4-pyridyl)-1,2,4-triazole scaffold is a promising platform for the design of novel bioactive molecules.
This guide will provide a detailed exploration of the synthesis and characterization of this important compound, offering insights into the experimental nuances and the interpretation of analytical data.
Synthesis of this compound
A robust and accessible synthetic route to this compound proceeds via a two-step sequence starting from readily available isonicotinic acid.[4][5] The initial step involves the formation of the 4-amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole intermediate, which is subsequently deaminated to yield the target compound.
Step 1: Synthesis of 4-Amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole
The first step of the synthesis involves the self-condensation of isonicotinic acid in the presence of hydrazine hydrate at elevated temperatures.[4][5] This reaction proceeds through the initial formation of isonicotinohydrazide, which then undergoes a cascade of reactions to form the 4-amino-1,2,4-triazole ring.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Isonicotinic Acid and Hydrazine Hydrate: Isonicotinic acid serves as the source of the pyridyl rings and the carbonyl groups necessary for the formation of the triazole ring. Hydrazine hydrate is a key reagent that provides the nitrogen backbone of the triazole ring and also acts as the amino group source for the 4-position.
-
High Temperature: The reaction is typically carried out at a high temperature (around 186°C) in a sealed reactor.[4][5] This is necessary to overcome the activation energy for the multiple condensation and cyclization steps involved in the formation of the triazole ring.
-
Solvent-Free or Minimal Solvent: The reaction can be performed with a minimal amount of solvent, which can increase the reaction rate and simplify the work-up procedure.
Proposed Reaction Mechanism
The formation of 4-amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole from isonicotinic acid and hydrazine is a complex process that likely involves several key intermediates. A plausible mechanism, based on the principles of the Pellizzari and other related 1,2,4-triazole syntheses, is proposed below:
-
Formation of Isonicotinohydrazide: Isonicotinic acid reacts with hydrazine to form isonicotinohydrazide.
-
Formation of 1,2-di(isonicotinoyl)hydrazine: Two molecules of isonicotinohydrazide condense to form 1,2-di(isonicotinoyl)hydrazine.
-
Cyclization with Hydrazine: The 1,2-di(isonicotinoyl)hydrazine then reacts with another molecule of hydrazine. The hydrazine attacks one of the carbonyl groups, leading to a cyclization and dehydration cascade to form the 4-amino-1,2,4-triazole ring.
DOT Diagram of the Proposed Synthesis Pathway:
References
An In-depth Technical Guide to the Spectroscopic Data of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a heterocyclic organic compound, has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry, materials science, and drug discovery. Its rigid, planar structure featuring a central 1,2,4-triazole ring flanked by two pyridine rings makes it an excellent multitopic bridging ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Understanding the detailed spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its behavior in various chemical environments. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, offering insights into its structural features through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound, with the chemical formula C₁₂H₉N₅ and a molecular weight of 223.24 g/mol , is key to interpreting its spectroscopic data. The molecule's symmetry and the electronic environments of its constituent atoms directly influence its spectral characteristics.
Caption: Molecular structure of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a multi-step process starting from isonicotinic acid and hydrazine. This process first yields a mixture containing the desired product and its 4-amino precursor, 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole. A subsequent deamination step is then employed to obtain the pure target compound.
Experimental Protocol: Synthesis
Step 1: Formation of the Intermediate Mixture
-
Combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 mL) in a 15 mL Teflon-lined reactor.
-
Heat the reactor at 1
A Comprehensive Technical Guide to the Structural Elucidation of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Abstract: 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a structurally significant N-heterocyclic compound, stands as a promising multitopic bridging ligand for the synthesis of advanced coordination polymers and metal-organic frameworks (MOFs).[1][2] Its unique architecture, featuring a central 1,2,4-triazole ring flanked by two pyridine moieties, offers multiple coordination sites, making it a target of interest in materials science and medicinal chemistry.[3][4] The precise three-dimensional arrangement of its atoms, or crystal structure, is the foundational data that dictates its physical properties and interaction capabilities. This guide provides a comprehensive, field-proven roadmap for researchers and drug development professionals aimed at the definitive structural elucidation of this molecule. We detail the complete workflow, from optimized synthesis and crystallization to definitive structure determination by single-crystal X-ray diffraction (SC-XRD), corroborated by computational modeling. Every protocol is presented as a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Part I: Optimized Synthesis and Purity Confirmation
The journey to a crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or lead to ambiguous results. The following protocol is a robust, multi-step procedure for obtaining this compound, adapted from established methodologies.[2][5]
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole (Precursor)
-
Reaction Setup: In a 15 mL Teflon-lined stainless steel reactor, combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2.0 mL).[2] The use of a sealed reactor is critical for reaching the necessary temperature and pressure to drive the reaction.
-
Hydrothermal Reaction: Seal the reactor and heat at 186°C for 48 hours. This step facilitates the formation of hydrazide intermediates and their subsequent cyclization.[2]
-
Workup & Isolation: After cooling to room temperature, dilute the resulting liquid with deionized water. Adjust the pH from ~9 to 6 using a 1M HCl solution to precipitate the product.
-
Purification: Collect the white precipitate by vacuum filtration. Recrystallization from ethanol is often necessary to achieve high purity. The product at this stage is a mixture of the desired 4-amino precursor and the target compound.[2]
Step 2: Deamination to this compound (Target Compound)
-
Dissolution: Dissolve the mixture from Step 1 (approx. 2.38 g, ~10 mmol) in 6M aqueous HCl (3 mL). The acidic medium is required to protonate the amino group, making it susceptible to diazotization.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂; 0.76 g, 11 mmol) to the stirred solution.[2] Vigorous gas evolution (N₂) will be observed. This reaction must be performed in a well-ventilated fume hood. The slow addition controls the reaction rate and prevents excessive foaming.
-
Reaction & Precipitation: Continue stirring the mixture for 5-6 hours. Following the reaction, carefully adjust the pH from ~4 to 6.5 with a 10% NaOH solution to precipitate the final product.[2]
-
Final Purification: Filter the white precipitate, wash with cold water, and dry in air. Recrystallize the crude product from ethanol to yield colorless, needle-shaped crystals suitable for analysis.[2]
Data Presentation: Expected Spectroscopic Characterization
Purity and identity must be confirmed before proceeding to crystallization trials. The following data, derived from literature, serves as a benchmark for validation.[2]
| Analysis Type | Expected Result |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ = 8.78 (4H, d, py-H), 8.02 (4H, d, py-H) |
| IR (KBr pellet, cm⁻¹) | 1607 (s), 1448 (m), 1144 (w), 983 (m), 838 (w), 724 (m) |
| Mass Spec. (m/z) | 224.2 (100%, M+H) |
| Elemental Analysis (for C₁₂H₉N₅) | C, 64.56%; H, 4.06%; N, 31.37% |
Part II: The Crystallization Workflow
Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical science requiring the screening of various conditions. The planar, rigid structure of this compound suggests a propensity to form ordered lattices, but the ideal conditions must be discovered systematically.[1]
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by testing solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, dimethylformamide (DMF), water). A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks. This is the simplest and often most effective method.
-
Vapor Diffusion (Hanging Drop/Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert the slip over a well containing a reservoir of a "precipitant" solvent in which the compound is insoluble but miscible with the compound's solvent. The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, inducing crystallization.
-
Solvent Layering: Carefully layer a less dense solvent (in which the compound is soluble) on top of a denser solvent (in which the compound is less soluble). Crystals may form at the interface over time.
References
An In-depth Technical Guide to 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine: Synthesis, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a versatile heterocyclic compound. With the molecular formula C₁₂H₉N₅ and a molecular weight of approximately 223.23 g/mol , this compound, registered under CAS Number 4329-78-6, has garnered significant interest in coordination chemistry, materials science, and medicinal chemistry.[1][2][3] This guide details its synthesis, spectroscopic and structural characteristics, solubility, and thermal stability, and explores its chemical behavior, particularly as a multidentate ligand. Experimental protocols and in-depth discussions are provided to support researchers in the effective utilization of this compound.
Introduction
This compound is a structurally intriguing molecule featuring a central 1,2,4-triazole ring symmetrically substituted with two pyridine rings at the 3 and 5 positions. This unique arrangement of nitrogen-containing heterocycles imparts a rich and versatile chemical character. The pyridine moieties offer excellent coordination sites for metal ions, making it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] The triazole core, a well-known pharmacophore, suggests potential applications in drug discovery, with studies indicating possible antimicrobial and anticancer properties.[4] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for scientists exploring its potential.
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, with the most common starting from readily available pyridine derivatives. The choice of synthetic pathway often depends on the desired scale, purity requirements, and available starting materials.[2]
Synthetic Workflow from Isonicotinic Acid
A widely employed and reliable method involves the use of isonicotinic acid and hydrazine. This multi-step synthesis is valued for its straightforward procedures and accessible precursors. The causality behind this workflow lies in the initial formation of a stable hydrazide, which then undergoes cyclization to form the triazole ring. A subsequent deamination step is crucial for arriving at the target compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established literature procedures.
Step 1: Synthesis of the Intermediate Mixture
-
In a 15 mL Teflon-lined reactor, combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL).
-
Seal the reactor and heat it at 186°C for 48 hours. The high temperature and pressure facilitate the condensation and cyclization reactions.
-
After cooling, dilute the resulting liquid with water.
-
Adjust the pH of the solution from approximately 9 to 6 using a dilute HCl solution. This neutralization causes the product to precipitate.
-
Collect the white precipitate by filtration. This solid is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and the desired 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[5]
Step 2: Deamination
-
Dissolve the crude mixture from Step 1 (approximately 2.38 g) in 6M aqueous HCl (3 mL).
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol). Vigorous gas evolution (N₂) will be observed as the amino group is diazotized and eliminated.
-
Stir the mixture for 5-6 hours to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Adjust the pH of the reaction mixture from approximately 4 to 6.5 with a 10% NaOH solution. The target compound will precipitate out of the acidic solution upon neutralization.
-
Collect the white precipitate by filtration and dry it in the air.
-
For final purification, recrystallize the crude product from ethanol to obtain colorless needles of this compound.[5]
Physical Properties
The physical properties of this compound are summarized in the table below. Its high melting point is indicative of a stable, planar structure with strong intermolecular interactions.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉N₅ | [1][3] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Yellow or off-white solid | [1] |
| Melting Point | 286-289°C | [4] |
| Solubility | Good solubility in DMSO and DMF | [4] |
Solubility Profile
The molecule exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which is advantageous for its use in solution-phase reactions and for spectroscopic analysis.[4] Its solubility in water and other common organic solvents has not been quantitatively reported but is generally low.
Thermal Stability
Chemical and Spectroscopic Properties
The chemical properties of this compound are dominated by the presence of multiple nitrogen atoms, which can act as both hydrogen bond acceptors and donors, and as coordination sites for metal ions.
Caption: Key chemical properties derived from the molecular structure.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present in the molecule. Characteristic absorption bands for this compound include:
-
1607 cm⁻¹ (s): C=N stretching vibrations within the pyridine and triazole rings.
-
1448 cm⁻¹ (m): Aromatic C=C stretching.
-
983 cm⁻¹ (m): Pyridine ring breathing mode.
-
838 cm⁻¹ (w), 724 cm⁻¹ (m): C-H out-of-plane bending vibrations.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In DMSO-d₆, the proton NMR spectrum is characteristically simple due to the molecule's symmetry. Two doublets are typically observed for the pyridine protons:
-
δ = 8.78 ppm (4H, d, pyridine-H)
-
δ = 8.02 ppm (4H, d, pyridine-H)[5]
-
-
¹³C NMR: While specific experimental data for the target molecule is not widely published, data for closely related 4-substituted 1,2,4-triazoles and dipyridyl compounds suggest that the pyridine carbons would appear in the aromatic region (approx. 120-150 ppm) and the triazole carbons at lower field (approx. 150-165 ppm).[7][8]
UV-Visible Spectroscopy: Specific UV-Vis absorption data for this compound is not readily available. However, triazole-containing aromatic systems typically exhibit π → π* transitions in the UV region. For instance, the parent 1,2,4-triazole has a strong absorption around 205-210 nm.[9] The extended conjugation in this compound would be expected to shift the absorption maxima to longer wavelengths.
Structural Analysis
Single-crystal X-ray diffraction data for the free ligand is not currently available in open literature. However, analysis of its coordination complexes reveals a planar or near-planar conformation of the triazole and pyridine rings.[5] This planarity facilitates π-π stacking interactions in the solid state. The crystal structure of related triazole derivatives often reveals extensive hydrogen bonding networks, which contribute to their high melting points and thermal stability.[10][11]
Coordination Chemistry
A paramount feature of this compound is its role as a multidentate ligand. The nitrogen atoms of the two pyridine rings and the triazole ring can coordinate to metal centers, acting as a bridging ligand to form one-, two-, or three-dimensional coordination polymers and MOFs.[5] This ability to link metal centers has led to its use in the design of materials with interesting magnetic, catalytic, and porous properties.
Applications in Research and Development
The unique structural and chemical properties of this compound make it a valuable compound in several areas:
-
Materials Science: As a linker in the synthesis of MOFs and coordination polymers for applications in gas storage, separation, and catalysis.
-
Medicinal Chemistry: The 1,2,4-triazole core is a "privileged scaffold" found in numerous approved drugs. This compound serves as a precursor for the synthesis of novel therapeutic agents, with research indicating potential antimicrobial and anticancer activities.[4]
-
Corrosion Inhibition: The nitrogen-rich structure allows it to adsorb onto metal surfaces, and it has been investigated as a corrosion inhibitor for mild steel in acidic environments.[4]
Conclusion
This compound is a compound of significant scientific interest, bridging the fields of organic synthesis, materials science, and medicinal chemistry. Its well-defined synthesis and versatile chemical properties, particularly its function as a multidentate ligand, ensure its continued importance in the development of new materials and potential therapeutic agents. This guide has provided a detailed overview of its known physical and chemical properties, offering a solid foundation for researchers working with this compound. Further research to fully elucidate its ¹³C NMR and UV-Vis spectra, quantitative solubility, and the crystal structure of the free ligand would be valuable additions to the scientific literature.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - CAS - 4329-78-6 | Axios Research [axios-research.com]
- 4. Buy this compound | 4329-78-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid [mdpi.com]
- 11. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of 1,2,4-Triazole Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents due to its diverse biological activities.[1] The functionality of these heterocyclic compounds is profoundly influenced by the subtle yet critical phenomenon of prototropic tautomerism. This guide provides a comprehensive exploration of the tautomeric forms of 1,2,4-triazole derivatives, offering in-depth insights into their structural dynamics, the factors governing tautomeric equilibrium, and the advanced analytical techniques essential for their characterization. For researchers and drug development professionals, a deep understanding of 1,2,4-triazole tautomerism is paramount for successful structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutics with enhanced efficacy and selectivity.[2]
Core Concepts: The Landscape of 1,2,4-Triazole Tautomerism
Prototropic tautomerism in 1,2,4-triazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This dynamic equilibrium results in the existence of three primary annular tautomers, designated by the position of the mobile proton: 1H, 2H, and 4H.[1][3] The unsubstituted 1,2,4-triazole predominantly exists in the more stable 1H-tautomeric form.[3][4][5] However, the relative stability of these tautomers is a delicate balance influenced by a multitude of factors.
The tautomeric equilibrium is a pivotal factor in determining the chemical behavior and biological activity of substituted 1,2,4-triazoles. Different tautomers exhibit distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity, all of which are critical for molecular recognition and interaction with biological targets.[1]
Caption: General tautomeric equilibrium in substituted 1,2,4-triazoles.
Factors Influencing Tautomeric Stability
The predominance of a specific tautomer is not static but is rather a consequence of a complex interplay of electronic, steric, and environmental factors.
Substituent Effects: The Directing Force
The nature and position of substituents on the triazole ring are arguably the most significant determinants of tautomeric preference.[3] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the electron density distribution within the ring, thereby stabilizing or destabilizing certain tautomeric forms.[3][6]
-
Electron-donating groups (e.g., -NH₂, -OH) tend to stabilize the 2H-tautomer.[6]
-
Electron-withdrawing groups (e.g., -NO₂, -COOH) generally favor the 1H-tautomer.[6]
For instance, in 3-amino-1,2,4-triazole, physical and theoretical studies indicate a stability order of 1H > 2H > 4H.[3][7] Conversely, the orientation of a substituent can have a profound impact. For example, the tautomeric behavior of triazoles with a methoxy substituent is controlled by the formation of intramolecular hydrogen bonds when in the ortho position, while the degree of conjugation is the decisive factor for meta and para derivatives.[6][8][9]
Solvent Effects and Environmental Factors
The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the various tautomeric forms.[3] While some computational models suggest that the relative energies of tautomers like those of 3-amino-1,2,4-triazole are not dramatically altered in aqueous solution, experimental validation in various solvent systems is crucial for a complete understanding.[10] Temperature also plays a role in the dynamic equilibrium between tautomers.[3]
Analytical Arsenal for Tautomer Elucidation
A multi-faceted approach combining several analytical techniques is often necessary to unambiguously determine the predominant tautomeric form and to study the equilibrium dynamics.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is a powerful and indispensable tool for studying tautomerism in solution.[3][10][11] The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are exquisitely sensitive to the electronic environment, which differs significantly between tautomers.[10]
Experimental Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1,2,4-triazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can directly influence the tautomeric equilibrium.[10]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-resolution NMR spectrometer (typically 400 MHz or higher).
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and signal intensities. The chemical shift of the N-H proton is particularly informative.[3]
-
For thione-thiol tautomerism, the ¹³C NMR signal for the C=S carbon is typically observed around 169 ppm.[3]
-
Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous structural assignment of the predominant tautomer.[3]
-
Comparing observed chemical shifts with those predicted by Density Functional Theory (DFT) calculations for each tautomer can significantly aid in signal assignment and validation of the tautomeric form.[10]
-
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state.[2] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, thereby offering definitive proof of the dominant tautomeric form in the crystal lattice.[2]
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[1]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[1]
-
Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure. The positions of hydrogen atoms can often be located from the difference Fourier map, which directly confirms the tautomeric form.[10]
-
Data Analysis: Analyze the refined crystal structure to determine precise bond lengths, angles, and intermolecular interactions, such as hydrogen bonding networks, which provide a complete picture of the solid-state structure.[2][10]
Caption: Integrated workflow for the investigation of 1,2,4-triazole tautomerism.
Complementary Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying functional groups and can help differentiate between tautomers, particularly in the solid state.[10] The N-H stretching and bending vibrations, as well as ring vibrations, are characteristic of each tautomeric form.[7][10]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to distinguish between tautomers based on their different electronic transitions. For example, in 5-substituted-3-mercapto-1,2,4-triazoles, two absorption maxima are typically observed, with one being characteristic of the C=S chromophore in the thione form.[3][7]
Computational Chemistry: A Predictive and Corroborative Tool
Quantum chemical calculations, particularly DFT, have become an indispensable tool in the study of tautomerism.[1][12] These methods allow for the prediction of the relative stabilities of different tautomers, providing valuable insights that can guide and corroborate experimental findings.
Typical Computational Workflow:
-
Geometry Optimization: Perform geometry optimizations for all possible tautomers.
-
Energy Calculations: Calculate the relative electronic and Gibbs free energies to predict the most stable tautomer. Computational studies consistently show that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable form.[1]
-
Spectroscopic Property Simulation: Simulate spectroscopic properties such as NMR chemical shifts, which can then be directly compared with experimental data to validate the predicted tautomer populations.[1]
Biological Significance and Implications for Drug Development
The tautomeric state of a 1,2,4-triazole derivative is of paramount importance in drug design and development.[1] The specific tautomer present will dictate the molecule's interactions with its biological target. For example, the hydrogen bonding pattern, which is crucial for receptor binding, will be different for each tautomer. A comprehensive understanding and, where possible, control of the tautomeric equilibrium are therefore essential for:
-
Structure-Activity Relationship (SAR) Studies: To build accurate SAR models, it is crucial to know the predominant tautomeric form that is responsible for the observed biological activity.
-
Rational Drug Design: Knowledge of the preferred tautomer allows for the design of more potent and selective ligands.
-
Intellectual Property: Defining the specific tautomeric form of a new chemical entity can be a critical aspect of patent protection.
Conclusion
The study of tautomerism in 1,2,4-triazole derivatives is a rich and complex field with profound implications for medicinal chemistry and drug discovery. A thorough characterization of the tautomeric landscape is not merely an academic exercise but a fundamental requirement for the rational design and development of novel therapeutics. By employing an integrated approach that combines advanced spectroscopic techniques, definitive crystallographic analysis, and predictive computational modeling, researchers can gain a comprehensive understanding of the structural dynamics of these versatile heterocyclic systems, thereby unlocking their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine: Core Starting Materials and Methodologies
Introduction
4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, also known as 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole, is a versatile bitopic bridging ligand. Its unique structural properties make it a valuable component in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. These materials have shown promise in various applications, including gas storage, catalysis, and sensing. Furthermore, the 1,2,4-triazole core is a recognized pharmacophore, lending biological relevance to its derivatives.[1][2][3] This guide provides an in-depth examination of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the experimental protocols.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound can be achieved through several strategic pathways. The choice of starting material is critical and dictates the reaction conditions and the number of synthetic steps required. The most prevalent and well-documented methods are discussed below.
From Isonicotinic Acid and Hydrazine
This is a direct and robust method for the synthesis of the bis(4-pyridyl)triazole core.[1] The reaction proceeds through the formation of an intermediate, 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole, which is subsequently deaminated to yield the final product.
Causality of Experimental Choices:
-
High Temperature and Pressure: The initial condensation and cyclization of isonicotinic acid with hydrazine require elevated temperatures (around 186°C) and are typically carried out in a sealed, Teflon-lined reactor to achieve the necessary pressure.[1] This is to drive the dehydration and cyclization steps to completion.
-
Deamination Step: The formation of the 4-amino-1,2,4-triazole is a common outcome when using hydrazine. The subsequent removal of the amino group is efficiently achieved by diazotization with a nitrite salt, such as sodium nitrite (NaNO₂), in an acidic medium. The resulting diazonium salt is unstable and readily eliminates nitrogen gas to afford the deaminated triazole.
Experimental Protocol:
Step 1: Synthesis of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole mixture [1]
-
Combine isonicotinic acid (e.g., 2.46 g, 0.02 mol) and 80% hydrazine hydrate (e.g., 2 ml) in a Teflon-lined reactor.
-
Seal the reactor and heat at 186°C for 48 hours.
-
After cooling, dilute the resulting liquid with water.
-
Adjust the pH to 6 with an HCl solution to precipitate the product.
-
Filter and collect the white precipitate, which is a mixture of the 4-amino and the desired deaminated product.
Step 2: Deamination to Pure 3,5-di-(4-pyridyl)-1H-1,2,4-triazole [1]
-
Dissolve the mixture from Step 1 in aqueous HCl (e.g., 6M).
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂). Effervescence (release of N₂) will be observed.
-
Stir the mixture for 5-6 hours.
-
Adjust the pH to 6.5 with a 10% NaOH solution to precipitate the final product.
-
Filter, dry, and recrystallize from ethanol to obtain colorless needles of this compound.
Workflow Diagram:
Caption: Synthesis from Isonicotinic Acid.
From Isonicotinonitrile and Hydrazine
This method also proceeds via the 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole intermediate.[1] Isonicotinonitrile serves as the source of the pyridyl group and the carbon for the triazole ring.
Causality of Experimental Choices:
-
Solvent and Temperature: The reaction is typically carried out in a high-boiling point solvent like ethylene glycol at elevated temperatures (e.g., 130°C) to facilitate the reaction between the nitrile and hydrazine.[1]
-
Excess Hydrazine: Using an excess of hydrazine helps to ensure the complete conversion of the nitrile.
-
Deamination: As with the isonicotinic acid route, a subsequent deamination step is required to obtain the final product.
Experimental Protocol:
Step 1: Synthesis of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole [1]
-
React isonicotinonitrile with an excess of hydrazine in ethylene glycol.
-
Heat the mixture at 130°C.
-
Isolate the resulting 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole.
Step 2: Deamination
-
Follow the deamination protocol as described in the isonicotinic acid method (Section 1, Step 2).
Workflow Diagram:
Caption: Synthesis from Isonicotinonitrile.
From Pyridine-4-carboxaldehyde and Hydrazine Hydrate
This approach involves the initial formation of a hydrazone, which then undergoes cyclization to form the triazole ring.[4]
Causality of Experimental Choices:
-
Condensation: The formation of the hydrazone from the aldehyde and hydrazine is a standard condensation reaction.
-
Cyclization and Oxidation: The subsequent cyclization to form the 1,2,4-triazole ring often requires an oxidizing agent or specific conditions like microwave irradiation to facilitate the ring closure and aromatization.[4]
Experimental Protocol (Generalized):
-
Condense pyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.
-
Subject the hydrazone intermediate to a cyclization step, which may involve an oxidizing agent or microwave irradiation, to form the 1,2,4-triazole ring.
-
Purify the resulting this compound.
From Isonicotinic Acid Hydrazide (Isoniazid)
Isonicotinic acid hydrazide is a readily available starting material that can be used to construct the triazole ring through various cyclization strategies.[5][6] For instance, it can be reacted with carbon disulfide to form an oxadiazole intermediate, which is then converted to a triazole.[5]
Causality of Experimental Choices:
-
Intermediate Formation: The reaction of isonicotinic acid hydrazide with reagents like carbon disulfide leads to the formation of heterocyclic intermediates (e.g., oxadiazoles).[5]
-
Ring Transformation: These intermediates can then undergo ring transformation reactions, for example, by treatment with hydrazine hydrate, to yield the desired 1,2,4-triazole structure.
Experimental Protocol (Illustrative Example for a related triazole): [5]
-
React isonicotinic acid hydrazide with carbon disulfide in a basic medium to obtain 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol.
-
Treat the oxadiazole intermediate with hydrazine hydrate to form 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
-
Further modifications would be needed to arrive at the target this compound.
Summary of Starting Materials and Synthetic Routes
| Starting Material(s) | Key Intermediates | Advantages | Disadvantages |
| Isonicotinic Acid, Hydrazine | 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole | Direct route, readily available starting materials. | Requires high temperature and pressure; two-step process including deamination.[1] |
| Isonicotinonitrile, Hydrazine | 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole | Utilizes a common nitrile starting material. | Two-step process requiring a separate deamination step.[1] |
| Pyridine-4-carboxaldehyde, Hydrazine Hydrate | Hydrazone | Milder initial condensation conditions. | Cyclization may require specific oxidizing agents or equipment (microwave).[4] |
| Isonicotinic Acid Hydrazide | Oxadiazole or other heterocyclic intermediates | Readily available pharmaceutical precursor. | Can be a multi-step process with intermediate isolations.[5] |
Conclusion
The synthesis of this compound can be effectively achieved from several common starting materials, with the choice often depending on laboratory capabilities, desired scale, and the availability of precursors. The routes starting from isonicotinic acid or isonicotinonitrile are well-documented and provide a reliable pathway to the target molecule, albeit with the necessity of a deamination step. As the applications of this versatile ligand continue to expand, the optimization of these synthetic protocols remains a key area of research for chemists and materials scientists.
References
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Discovery and history of dipyridyl triazole compounds.
An In-depth Technical Guide to the Discovery and History of Dipyridyl Triazole Compounds
Authored by Gemini, Senior Application Scientist
Preamble: The Rise of a Privileged Heterocyclic Scaffold
In the vast landscape of medicinal and materials chemistry, certain molecular architectures consistently reappear, earning the designation of "privileged scaffolds." These structures possess the inherent ability to interact with a wide array of biological targets or exhibit unique physicochemical properties, making them fertile ground for discovery. The dipyridyl triazole framework, a heterocyclic system integrating both pyridine and triazole rings, stands as a premier example of such a scaffold.[1][2][3][4] Its journey from a chemical curiosity to a cornerstone in drug development and coordination chemistry is a compelling narrative of rational design, synthetic innovation, and serendipitous discovery.
This guide provides a comprehensive exploration of the discovery and history of dipyridyl triazole compounds. We will traverse the foundational chemistry of the triazole ring, understand the strategic incorporation of the pyridine moiety, and detail the key synthetic milestones that enabled the creation of these versatile molecules. By examining their diverse applications—from potent therapeutics to sophisticated molecular materials—we will illuminate the causality behind the sustained scientific interest in this remarkable class of compounds.
Foundational Chemistry: The Triazole Core
The story of dipyridyl triazoles begins with the triazole ring itself. The term "triazole" was first introduced by Bladin in 1885 to describe a five-membered aromatic ring system containing three nitrogen atoms (molecular formula C₂H₃N₃).[3][5] Triazoles exist as two constitutional isomers: the 1,2,3-triazole and the 1,2,4-triazole.[5][6]
-
1,2,3-Triazole: Often synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible.[7][8]
-
1,2,4-Triazole: This isomer is arguably more prominent in the history of dipyridyl triazoles and many pharmaceuticals. It exists in two tautomeric forms (1H and 4H) and serves as a crucial pharmacophore due to its unique electronic properties, hydrogen bonding capability, and metabolic stability.[9]
The triazole ring is not merely a passive linker. Its nitrogen atoms act as hydrogen bond acceptors, and N-H groups can be hydrogen bond donors, enabling potent interactions with biological receptors like enzymes and nucleic acids.[10][11] This capacity for high-affinity binding is a primary reason for its prevalence in medicinal chemistry.[9]
Strategic Evolution: Incorporation of the Pyridine Moiety
The fusion of the triazole core with pyridine rings marked a significant leap in the evolution of these compounds. Pyridine, a six-membered heteroaromatic ring, is a ubiquitous feature in bioactive molecules. Its inclusion is a deliberate design choice intended to enhance the therapeutic and chemical properties of the parent compound.[3][4] The rationale behind this strategic combination is threefold:
-
Enhanced Biological Activity: The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, often leading to improved binding affinity and biological potency.[3][12]
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring influences the molecule's overall polarity, solubility, and metabolic profile, which are critical parameters in drug design.[12]
-
Coordination Chemistry: The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions. This property is fundamental to the application of dipyridyl triazoles as ligands in materials science, particularly for creating complex metal assemblies with unique magnetic and optical properties.[1][13]
The resulting "pyridyl triazole" derivatives have been investigated for a vast number of therapeutic applications, including anticonvulsant, anticancer, antiviral, and antibacterial agents.[1][3][4][6]
Key Synthetic Milestones and Methodologies
The history of dipyridyl triazoles is intrinsically linked to the development of efficient synthetic routes. Early methods were often harsh and limited in scope, but modern organic chemistry has provided a toolkit of reliable and versatile protocols.
Synthesis of 1,2,4-Triazole-Thione Intermediates
A prevalent and historically significant pathway to 3,5-disubstituted-1,2,4-triazoles involves the formation of a triazole-thione intermediate, which can be further functionalized. A classic approach begins with a pyridine-containing hydrazide.
Experimental Protocol: Synthesis from Nicotinohydrazide
This protocol outlines the synthesis of a 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, a common precursor to more complex derivatives.[11]
Step 1: Synthesis of Potassium 3-Pyridyl-dithiocarbazate (I)
-
Prepare a solution of potassium hydroxide (0.15 mol) in 200 mL of absolute ethanol.
-
Add nicotinohydrazide (pyridyl-3-carbohydrazide) (0.10 mol) to the solution.
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Continue stirring for 8-10 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold ether, and dry in vacuo.
Step 2: Cyclization to 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (II)
-
Suspend the potassium salt (I) (0.10 mol) in 50 mL of water.
-
Add 25 mL of 85% hydrazine hydrate solution.
-
Reflux the mixture with stirring for 3-4 hours, during which the color of the reaction mixture fades and hydrogen sulfide gas evolves.
-
Cool the solution and dilute with a large volume of cold water.
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure triazole-thiol.
This thiol intermediate (II) is highly valuable, as the sulfur can be alkylated to attach various side chains, creating a library of derivatives for structure-activity relationship studies.[11][14]
Caption: General workflow for dipyridyl triazole synthesis.
Synthesis of 4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (abpt)
The compound 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, often abbreviated as 'abpt', is a cornerstone ligand in coordination chemistry. Its synthesis is a critical piece of the historical development of dipyridyl triazoles, enabling extensive studies into spin-crossover phenomena.[13]
Experimental Protocol: Synthesis of 'abpt'
-
Combine di(pyridin-2-yl)ketone (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 24 hours to form the hydrazone intermediate.
-
Cool the reaction and remove the solvent under reduced pressure.
-
To the crude hydrazone, add cyanogen bromide (1.1 eq) in methanol.
-
Reflux the mixture for another 12 hours.
-
Upon cooling, a solid product precipitates.
-
Collect the solid by filtration and recrystallize from a suitable solvent like methanol to obtain pure 'abpt'.
Causality in Synthesis: The choice of di(pyridin-2-yl)ketone as a starting material directly embeds the desired dipyridyl structure. The reaction with hydrazine followed by cyanogen bromide is a well-established route for forming 4-amino-1,2,4-triazoles. The protocol is self-validating through standard characterization techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm the final structure.[13]
The Functional Drive: Applications in Science and Medicine
The development of dipyridyl triazole chemistry has been propelled by the discovery of their potent and diverse functionalities.
Medicinal Chemistry & Drug Development
The dipyridyl triazole scaffold is a mainstay in the search for novel therapeutic agents.
Structure-Activity Relationship (SAR) Data for Selected Applications
| Application | Core Structure Modification | Resulting Activity Change | Reference |
| Anticonvulsant | Replacement of a 5-aryl group with a 5-(4-pyridyl) group. | Highly enhanced anticonvulsant activity. | [15] |
| Anticonvulsant | Oxidation of inactive triazoline to the corresponding triazole. | Yields a biologically active anticonvulsant compound. | [15] |
| Antitubercular | Introduction of a nitro group on the benzylthio moiety. | Potent (nanomolar) activity, but requires nitroreductase activation. | [14] |
| Antitubercular | Replacement of nitro group with non-nitro substituents. | Circumvents the common nitroreductase resistance mechanism. | [14] |
| Anticancer | Substitution with a 4-bromobenzylthio group at the 3-position. | Highest anticancer activity in the tested series against B16F10 cells. | [11] |
Mechanism of Action: Antitubercular Activity
A significant breakthrough was the discovery of 1,2,4-triazolyl pyridines as potent inhibitors of Mycobacterium tuberculosis (Mtb).[14] The mechanism for certain potent, nitro-containing analogs is particularly insightful.
Caption: Activation of a nitro-triazole antitubercular agent.
This mechanism reveals that the compound is a prodrug. It is activated by the Mtb-specific nitroreductase enzyme, Ddn, which is dependent on coenzyme F₄₂₀.[14] This activation is similar to that of the TB drug pretomanid. This discovery was crucial because it also explained a primary resistance mechanism: mutations in the genes responsible for F₄₂₀ biosynthesis or the Ddn enzyme itself. This knowledge guided the subsequent design of non-nitro analogs to circumvent this resistance.[14]
Materials Science and Coordination Chemistry
Dipyridyl triazoles, particularly 3,5-di(2-pyridyl)-1,2,4-triazole and its derivatives, are exceptional bridging ligands for transition metal ions.[1] Their ability to link metal centers has led to the creation of polynuclear metal complexes with fascinating properties.[1][16]
A key phenomenon observed in iron(II) complexes with ligands like 'abpt' is Spin Crossover (SCO) .[13] In SCO compounds, the spin state of the metal ion can be switched between a low-spin (LS) state and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property makes them promising candidates for molecular switches and data storage devices. The discovery that high pressure could induce a complete spin state switch in an 'abpt' complex, where thermal changes could not, was a significant advancement in the field.[13]
Conclusion and Future Perspectives
The history of dipyridyl triazole compounds is a testament to the power of synergistic design, where the fusion of two privileged heterocyclic scaffolds—pyridine and triazole—has yielded molecules of extraordinary versatility. From their conceptual origins in the 19th century to their current status as vital components in advanced drug candidates and molecular materials, their trajectory has been remarkable. The journey has been driven by the continuous development of synthetic methodologies, a deepening understanding of structure-activity relationships, and the tantalizing promise of their functional applications.
Future research will likely focus on refining synthetic pathways to be more sustainable ("green chemistry"), exploring new therapeutic targets, and designing more sophisticated multi-metallic materials with tunable electronic and magnetic properties. The dipyridyl triazole core, with its proven track record and inherent chemical potential, is certain to remain a focal point of innovation for researchers, scientists, and drug development professionals for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on Design and Development of Pyridyl Triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 14. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper(ii) self-assembled clusters of bis((pyridin-2-yl)-1,2,4-triazol-3-yl)alkanes. Unusual rearrangement of ligands under reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Frameworks for 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine: From Molecular Properties to Advanced Material Design
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, hereafter referred to as dpdpt, is a versatile heterocyclic ligand that has garnered significant attention in materials science and coordination chemistry. Its rigid structure, featuring a central 1,2,4-triazole ring flanked by two pyridine moieties, provides multiple nitrogen donor sites, making it an exceptional building block for creating sophisticated supramolecular architectures such as metal-organic frameworks (MOFs) and coordination polymers.[1] This guide delineates the theoretical and computational methodologies employed to investigate dpdpt at a molecular level. We explore how computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into its electronic structure, spectroscopic signatures, and reactivity. Furthermore, we discuss how these theoretical models are pivotal in predicting and understanding the properties of dpdpt-based materials, including their potential in applications ranging from proton conductivity to luminescence.[2][3] This document serves as a technical resource for researchers aiming to leverage computational tools to accelerate the design and development of novel functional materials based on this promising triazole ligand.
Part I: Molecular Architecture and Synthesis Rationale
The unique properties of dpdpt are intrinsically linked to its molecular structure. The central 1,2,4-triazole core is an aromatic, five-membered ring containing three nitrogen atoms, which can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[4][5] Theoretical and experimental evidence consistently shows the 1H tautomer to be the more stable and predominant form.[4] This stability is crucial as it dictates the geometry and hydrogen-bonding capabilities of the ligand. The pyridine rings, attached at the 3 and 5 positions of the triazole, act as the primary coordination sites for metal ions.
Synthesis Pathway: A Perspective on Method Selection
A common and facile method for synthesizing dpdpt involves a hydrothermal reaction between isonicotinic acid and hydrazine.[1][6] This approach is often favored due to the commercial availability and low cost of the starting materials. The high-temperature, high-pressure conditions of the hydrothermal method facilitate both the condensation and cyclization steps required to form the stable triazole ring.
An alternative route involves the in situ cycloaddition of 4-pyridylnitrile and ammonia in the presence of Cu(II) ions under hydrothermal conditions, which directly yields polymeric copper complexes of the deaminated ligand.[6] The choice of a specific synthetic pathway is often dictated by the desired final product; direct synthesis is suitable for isolating the free ligand, whereas in situ methods are powerful for directly assembling coordination polymers.
Tautomerism and Conformational Landscape
The functionality of dpdpt is governed by its tautomeric and conformational states. The proton on the triazole ring can reside on the N1 or N4 position, leading to the 1H and 4H tautomers, respectively. The relative orientation of the two pyridine rings with respect to the central triazole ring introduces further conformational possibilities. Computational geometry optimization is essential to identify the lowest energy conformer, which is critical for accurate property prediction.
Caption: Key isomeric forms of this compound.
Part II: Computational and Theoretical Methodologies
Theoretical studies provide a powerful lens to examine molecules at an electronic level, offering insights that are often difficult to obtain experimentally. For organic ligands like dpdpt, Density Functional Theory (DFT) has become the standard and most reliable computational tool.
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] It is favored for its excellent balance of computational cost and accuracy. The choice of the functional and basis set is critical for obtaining reliable results. For molecules like dpdpt, hybrid functionals such as B3LYP are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, providing a better description of electronic properties.[8] Pople-style basis sets, such as 6-311G(d,p) , are typically sufficient to provide a good description of the molecular orbitals and geometry.[9]
Typical Computational Workflow
A systematic theoretical investigation of dpdpt follows a well-defined workflow. This process ensures that the calculated properties are derived from a stable and realistic molecular structure.
Caption: Standard workflow for the theoretical analysis of a ligand like dpdpt.
Protocol: Geometry Optimization and Vibrational Analysis
This protocol is foundational to all subsequent theoretical calculations, establishing the most stable three-dimensional structure of the molecule.
Objective: To find the lowest energy conformation of dpdpt and confirm it is a true minimum on the potential energy surface.
Methodology:
-
Input Structure: Generate an initial 3D structure of the 1H-tautomer of dpdpt.
-
Computational Method: Select a suitable level of theory, for example, the B3LYP functional with the 6-311G(d,p) basis set.
-
Optimization: Perform a geometry optimization calculation without constraints. This allows the algorithm to iteratively adjust all bond lengths, angles, and dihedrals to minimize the total energy of the system.
-
Convergence: The optimization is complete when the forces on the atoms and the change in energy between steps fall below predefined tolerance thresholds.
-
Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory.
-
Validation: A key aspect of trustworthiness in this protocol is the verification of the structure. The output must show zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable minimum, requiring a re-optimization.[9]
Part III: In-Silico Characterization and Property Prediction
With a validated molecular structure, a wealth of information about the electronic and spectroscopic properties of dpdpt can be extracted.
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and the energy required for electronic excitation.[8] For dpdpt, the HOMO is typically localized on the electron-rich triazole ring, while the LUMO is distributed across the π-system of the pyridine rings.
Caption: The HOMO-LUMO gap is a key descriptor of electronic behavior.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of charge distribution.[9] It calculates the charges on each atom, revealing the polarity of bonds and identifying the most likely sites for electrophilic or nucleophilic attack. For dpdpt, NBO analysis confirms the high negative charge on the pyridine nitrogen (N_py) and the unprotonated triazole nitrogens (N_trz), validating their roles as the primary metal coordination sites.
| Atom Type | Typical Calculated NBO Charge (a.u.) | Implication |
| Pyridine Nitrogen (N_py) | -0.5 to -0.6 | Strong Lewis basicity, primary metal binding site |
| Triazole Nitrogens (N2, N4) | -0.3 to -0.4 | Secondary coordination or H-bonding sites |
| Triazole Nitrogen (N1-H) | -0.1 to -0.2 | Less basic due to protonation |
| Pyridine C-H Hydrogens | +0.2 to +0.3 | Potential sites for weak interactions |
Table 1: Representative NBO charge distribution in dpdpt, highlighting key reactive centers.
Simulated Spectroscopic Properties
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum by calculating the energies of vertical electronic transitions.[10] For dpdpt, the spectrum is typically dominated by intense π→π* transitions, which can be compared directly with experimental data to validate the computational model.
Vibrational Spectroscopy (IR & Raman): The frequencies calculated in Part II correspond to the fundamental vibrational modes of the molecule. These can be used to generate theoretical IR and Raman spectra. Key vibrational modes for dpdpt include C=N stretching in the pyridine and triazole rings, and C-H bending modes. Comparing these calculated spectra with experimental results serves as another layer of validation for the optimized molecular structure.[9]
Part IV: Role in Coordination Chemistry and Materials Science
Theoretical studies are not limited to the isolated ligand; they are instrumental in understanding how dpdpt behaves when incorporated into larger, functional materials.
Coordination Modes and MOF Design
The dpdpt ligand can coordinate to metal centers in several ways, primarily acting as a linear bridging ligand through its two pyridine nitrogen atoms. The triazole nitrogens can also participate in coordination, leading to more complex, multi-dimensional networks. Computational modeling can predict the most favorable coordination geometries and help rationalize the resulting crystal structures of MOFs and coordination polymers.[11]
Caption: Common coordination modes of the dpdpt ligand with metal ions.
Application Focus: Proton Conductivity
1,2,4-triazole-containing materials are excellent candidates for proton-conducting membranes in fuel cells, particularly for operation at high temperatures (>100 °C) under anhydrous conditions.[2][12] Protons are transported via a "structural diffusion" or Grotthuss-type mechanism, where a proton hops from one triazole ring to the next through a network of hydrogen bonds.[13]
Theoretical Contribution:
-
Proton Affinity Calculations: DFT can be used to calculate the proton affinity of the different nitrogen sites, identifying the most favorable protonation sites.
-
Transition State Modeling: The energy barrier for proton transfer between adjacent dpdpt molecules can be calculated by modeling the transition state of the hopping process. A lower energy barrier correlates with higher proton conductivity. These calculations are vital for the in silico screening of new materials with enhanced proton transport properties.
Application Focus: Luminescent Materials
MOFs constructed from dpdpt and d¹⁰ metal ions like Zn(II) or Cd(II) often exhibit strong luminescence.[3] This emission can originate from ligand-centered π→π* transitions or from charge transfer events.
Theoretical Contribution:
-
Excited State Calculations: TD-DFT can be used to model the excited states of dpdpt-metal complexes.
-
Predicting Emission: By analyzing the nature of the lowest energy excited state (e.g., singlet vs. triplet) and the geometry relaxation in the excited state, it is possible to predict fluorescence and phosphorescence energies. This allows researchers to computationally design ligands that, when coordinated to specific metals, will emit light at desired wavelengths.[14][15]
Conclusion
The theoretical study of this compound provides indispensable knowledge that bridges fundamental molecular properties with macroscopic material function. Through robust computational workflows centered on Density Functional Theory, researchers can accurately predict the geometry, electronic structure, and spectroscopic characteristics of this versatile ligand. These foundational insights are critical for rationally designing advanced functional materials, enabling the targeted synthesis of metal-organic frameworks and coordination polymers with tailored properties for applications in proton conduction, luminescence, and catalysis. The synergy between theoretical modeling and experimental validation is paramount, accelerating the discovery cycle and paving the way for the next generation of dpdpt-based technologies.
References
- 1. mdpi.org [mdpi.org]
- 2. Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-… [ouci.dntb.gov.ua]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and crystal structure of a cadmium(II) coordination polymer based on 4,4'-(1 H-1,2,4-triazole-3,5-di-yl)dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazole-rich 3D metal–organic framework incorporated solid electrolytes for superior proton conductivity and durability in fuel cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Authored by a Senior Application Scientist
Introduction: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The ligand 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine is a particularly interesting building block for MOF synthesis due to its rigid structure and the presence of multiple nitrogen-donor sites within the triazole and pyridine rings, which can coordinate to metal centers in various geometries, leading to novel framework topologies.
This document provides a detailed guide for the synthesis of a zinc-based MOF using this compound, herein designated as Zn-TD. The protocol is based on the solvothermal synthesis method, a common and effective technique for producing high-quality MOF crystals.
I. Ligand Synthesis: this compound
The successful synthesis of the target MOF begins with the preparation of the high-purity organic ligand. A common route for the synthesis of this compound involves a multi-step process starting from isonicotinic acid and hydrazine. This process typically includes the formation of hydrazide intermediates followed by a cyclization reaction.
A general procedure involves heating isonicotinic acid with hydrazine hydrate in a sealed reactor. The resulting product is often a mixture containing the desired 3,5-di(4-pyridyl)-1H-1,2,4-triazole and its 4-amino derivative. A subsequent deamination step using a reagent like sodium nitrite in an acidic solution can be employed to obtain the pure this compound.
II. MOF Synthesis: A Zinc-Based Framework (Zn-TD)
The following protocol details the solvothermal synthesis of a zinc-based MOF utilizing the this compound ligand. The solvothermal method employs elevated temperatures and pressures to facilitate the dissolution of reactants and promote the crystallization of the MOF.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ACS Reagent Grade |
| This compound | High Purity (>98%) |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% |
| Methanol | ACS Reagent Grade |
| Teflon-lined Stainless Steel Autoclave | 23 mL capacity |
| Programmable Oven | Capable of reaching 150 °C with controlled ramp rates |
| Centrifuge | Capable of 8000 rpm |
| Vacuum Oven | Capable of reaching 150 °C |
| Analytical Balance | ± 0.1 mg accuracy |
| Spatulas, Vials, and other standard lab glassware |
Experimental Protocol: Solvothermal Synthesis of Zn-TD
This protocol is designed for the synthesis of a robust, crystalline zinc-based MOF. The molar ratios and reaction conditions have been optimized to favor the formation of a stable, porous framework.
1. Preparation of the Precursor Solution:
-
In a 20 mL glass vial, dissolve 0.0744 g (0.25 mmol) of zinc nitrate hexahydrate in 10 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 0.056 g (0.25 mmol) of this compound in 10 mL of DMF. Gentle heating or sonication may be required to fully dissolve the ligand.
-
Combine the two solutions in a single vial and sonicate for 5-10 minutes to ensure a homogeneous mixture.
2. Solvothermal Reaction:
-
Transfer the precursor solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly.
-
Place the autoclave in a programmable oven and heat to 120 °C at a ramp rate of 5 °C/min.
-
Maintain the temperature at 120 °C for 72 hours.
-
After the reaction is complete, cool the oven down to room temperature at a rate of 5 °C/min.
3. Product Isolation and Washing:
-
Carefully open the autoclave and collect the crystalline product by decanting the supernatant.
-
Wash the collected crystals by re-dispersing them in 15 mL of fresh DMF and centrifuging at 8000 rpm for 10 minutes. Discard the supernatant.
-
Repeat the DMF washing step three times to remove any unreacted starting materials.
-
To exchange the DMF solvent within the pores of the MOF, wash the crystals with 15 mL of methanol three times using the same centrifugation procedure.
4. Activation:
-
After the final methanol wash, place the crystalline product in a vacuum oven.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours. This step is crucial for removing any residual solvent from the pores, making the internal surface area accessible for applications such as gas storage or drug loading.
-
The resulting activated white powder is ready for characterization and further use.
III. Characterization of the Synthesized MOF
To confirm the successful synthesis of the desired MOF and to evaluate its properties, a series of characterization techniques should be employed.
| Characterization Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions should be consistent for a given phase. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability of the framework before decomposition at higher temperatures. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Images showing the shape and size distribution of the MOF crystals. The crystals are expected to have a well-defined morphology. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | A Type I isotherm, characteristic of microporous materials, with a high nitrogen uptake at low relative pressures, indicating a large internal surface area. |
IV. Potential Applications in Drug Development
Metal-organic frameworks synthesized from ligands like this compound hold significant promise in the field of drug development. The inherent porosity of these materials allows for the encapsulation of therapeutic agents, offering potential for controlled and targeted drug delivery.[1][2][3] The tunable nature of MOFs means that their pore size and surface chemistry can be engineered to optimize drug loading and release kinetics. Furthermore, the presence of nitrogen-rich triazole and pyridine moieties in the framework can provide specific interaction sites for drug molecules, enhancing loading capacity and modulating release profiles. The biocompatibility of zinc-based MOFs is another advantage for their use in biomedical applications.
V. References
-
Howarth, A. J., Peters, A. W., Vermeulen, N. A., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials, 28(18), 6739-6753. --INVALID-LINK--
-
OSTI.GOV. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. --INVALID-LINK--
-
Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). --INVALID-LINK--
-
Alfa Chemistry. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. --INVALID-LINK--
-
Protocol Exchange. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). --INVALID-LINK--
-
Highlights in Science, Engineering and Technology. (2023). Applications of MOFs in Drug Delivery. --INVALID-LINK--
-
ResearchGate. (2025). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. --INVALID-LINK--
-
Kumar, S., Ma, S., Mohan, B., Li, S., & Ren, P. (2022). Triazole-Based Cu(I) Cationic Metal-Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. Inorganic Chemistry, 61(37), 14778–14786. --INVALID-LINK--
-
PMC. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. --INVALID-LINK--
-
ChemBeo. (2025). Synthesis and Characterization of this compound. --INVALID-LINK--
-
MDPI. (2022). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. --INVALID-LINK--
References
- 1. A zinc(ii) metal–organic framework based on triazole and dicarboxylate ligands for selective adsorption of hexane isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Section 1: The Scientific Rationale - Why 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine?
An In-Depth Guide to 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine in Medicinal Chemistry
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and strategic implementation of this compound. This unique heterocyclic scaffold stands at the intersection of rigidity, versatile coordination chemistry, and biological relevance, making it a molecule of significant interest in modern drug discovery.
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] Its chemical and biological significance stems from several key properties:
-
Bioisosterism: The triazole ring acts as a stable isostere of amide, ester, and carboxylic acid functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1]
-
Pharmacophoric Features: It possesses a significant dipole moment and robust hydrogen bonding capabilities (both as donor and acceptor), enabling strong and specific interactions with biological receptors.[1]
-
Structural Rigidity: The planar, aromatic nature of the ring provides a rigid core, which is invaluable for reducing the entropic penalty upon binding to a target protein and for locking in bioactive conformations.
The specific compound, this compound (also known as 3,5-di(4-pyridyl)-1H-1,2,4-triazole), elevates these advantages by symmetrically incorporating two pyridine rings. This creates a rigid, V-shaped architecture with multiple nitrogen atoms that can act as coordination sites or hydrogen bond acceptors.[4][5] This defined geometry makes it an exceptional building block for constructing complex molecules with precise spatial arrangements, a critical requirement in advanced therapeutic modalities.
Section 2: Synthesis and Characterization Protocols
Reliable and reproducible synthesis is the foundation of any chemical biology campaign. The following protocols describe a well-established method for the preparation of this compound.
Protocol 2.1: Two-Step Synthesis from Isonicotinic Acid
This procedure, adapted from literature reports, involves the initial formation of a mixture containing the 4-amino triazole precursor, followed by a deamination step to yield the target compound.[5]
Step 1: Hydrothermal Synthesis of Intermediate Mixture
-
Combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2.0 mL) in a 15 mL Teflon-lined stainless steel autoclave.
-
Seal the reactor and heat it at 186°C for 48 hours.
-
Causality: The high temperature and pressure of the hydrothermal conditions drive the condensation and cyclization reactions necessary to form the triazole ring from two equivalents of isonicotinic acid and hydrazine.
-
-
After cooling to room temperature, carefully open the reactor. Dilute the resulting liquid with deionized water (~20 mL).
-
Adjust the pH of the solution from ~9 to 6 using 1M HCl. A white precipitate will form.
-
Collect the precipitate by vacuum filtration. This solid is a mixture of 4-amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole and the desired 3,5-di(4-pyridyl)-1H-1,2,4-triazole.[5]
Step 2: Deamination to Yield Final Product
-
Dissolve the crude mixture from Step 1 (approx. 2.38 g, ~10 mmol) in 6M aqueous HCl (3 mL).
-
Cool the solution in an ice bath. Slowly add a pre-prepared aqueous solution of sodium nitrite (NaNO₂; 0.76 g, 11 mmol in ~5 mL water) dropwise.
-
Causality: In the acidic environment, NaNO₂ forms nitrous acid (HNO₂), which reacts with the exocyclic amino group of the 4-amino triazole intermediate, converting it into a diazonium salt. This salt is unstable and readily eliminates nitrogen gas (N₂), resulting in the deaminated final product. Vigorous bubbling (N₂ evolution) will be observed.[5]
-
-
Stir the reaction mixture for 5-6 hours at room temperature, allowing the reaction to go to completion.
-
Carefully adjust the pH of the solution from ~4 to 6.5 using a 10% NaOH solution. A white precipitate of the final product will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in air.
-
Purify the crude product by recrystallization from hot ethanol to afford colorless needles of this compound.[5]
Protocol 2.2: Structural and Purity Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is mandatory.
-
Appearance: Typically a yellow or off-white solid.[6]
-
Melting Point: High melting point, indicative of its stable, planar structure.[6]
-
¹H NMR: The spectrum should show characteristic signals for the pyridine protons. Due to the molecule's symmetry, a simplified pattern is expected.
-
¹³C NMR: Confirms the carbon framework of the pyridine and triazole rings.
-
IR Spectroscopy: Key peaks should be observed for C=N and C=C stretching within the aromatic rings.[5]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass for C₁₂H₉N₅ (223.23 g/mol ).[6][7]
Caption: Workflow for the synthesis and characterization of the target compound.
Section 3: Applications in Drug Discovery
The unique structural features of this compound make it a powerful tool for addressing several challenges in modern medicinal chemistry.
Application 3.1: Rigid Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[8] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.
The Critical Role of the Linker: The linker is not merely a spacer. Its length, composition, and rigidity are paramount for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) and for dictating the overall physicochemical properties of the degrader molecule.[8][9]
Our Scaffold as a Solution: this compound is an exemplary candidate for a rigid linker component.
-
Geometric Precision: Its defined V-shape and fixed bond angles provide precise control over the distance and orientation between the POI and E3 ligase, which is crucial for efficient ubiquitination.
-
Modulation of Properties: The triazole and pyridine units can improve aqueous solubility and modulate lipophilicity, addressing the "beyond rule of 5" properties that often plague PROTACs.[9]
Caption: Conceptual structure of a PROTAC utilizing the dipyridyl-triazole scaffold.
Application 3.2: Scaffold for Novel Enzyme Inhibitors
The 1,2,4-triazole nucleus is a key pharmacophore in numerous approved enzyme inhibitors, including antifungal agents that target cytochrome P450 enzymes and anticancer drugs that inhibit aromatase.[1][7] The dipyridyl-triazole scaffold can be used as a foundation for designing new inhibitors.
-
Target Classes: This scaffold is well-suited for targeting enzymes with active sites that accommodate planar, aromatic moieties, such as kinases, demethylases, and dioxygenases . The pyridine nitrogens can act as critical hydrogen bond acceptors, mimicking interactions made by native ligands.
-
Example - Kinase Inhibition: Many kinase inhibitors utilize a "hinge-binding" motif, often involving hydrogen bonds with the kinase's backbone. The pyridine rings of our scaffold are ideal for forming such interactions.
Protocol 3.2.1: General Kinase Inhibition Screening
This protocol outlines a typical workflow for assessing the inhibitory potential of the compound against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution plate (e.g., 11-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add kinase buffer, the specific kinase enzyme, and its corresponding substrate peptide.
-
Add the diluted compound from the serial dilution plate.
-
Initiate the reaction by adding a solution of ATP (concentration typically at or near the Km for each kinase).
-
Self-Validation: Include positive controls (known inhibitor for each kinase) and negative controls (DMSO vehicle only) on every plate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a commercial ADP-Glo™ or Kinase-Glo® reagent. This reagent first stops the kinase reaction and then contains luciferase/luciferin components to convert the amount of remaining ATP (or ADP produced) into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Table 1: Hypothetical Kinase Screening Data
| Kinase Target | IC₅₀ (µM) |
| CDK9 | 2.5 |
| PIM1 | 8.1 |
| GSK3β | > 50 |
| SRC | 15.7 |
Application 3.3: Development of Antimicrobial Agents
Triazole-pyridine hybrids have demonstrated significant potential as antibacterial and antifungal agents.[7][10][11] Derivatives have shown activity against a range of pathogens, including Mycobacterium tuberculosis and various fungal species.[11]
Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate sterile broth (e.g., Middlebrook 7H9 for M. tuberculosis, RPMI for Candida albicans). The final volume in each well should be 100 µL.
-
Inoculation: Prepare a standardized inoculum of the microorganism as per CLSI guidelines. Add 100 µL of the inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Sterility Control: Well with broth only (no compound, no inoculum).
-
Growth Control: Well with broth and inoculum (no compound).
-
Positive Drug Control: A known antibiotic/antifungal agent (e.g., isoniazid, fluconazole).
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria/yeast; several weeks for M. tuberculosis).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For confirmation, a viability indicator like resazurin (which turns from blue to pink in the presence of metabolic activity) can be added. The MIC is the first well that remains blue.
Table 2: Sample MIC Data Presentation
| Organism | Test Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| Staphylococcus aureus | 16 | 2 (Ciprofloxacin) |
| Candida albicans | 8 | 1 (Fluconazole) |
| M. tuberculosis H37Rv | 4 | 0.05 (Isoniazid) |
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. ijprajournal.com [ijprajournal.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. mdpi.org [mdpi.org]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine in Catalysis
Introduction: The Strategic Role of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine in Modern Catalysis
In the landscape of advanced materials and catalysis, the design of functional ligands is a cornerstone of innovation. This compound, also known as 3,5-bis(4-pyridyl)-1H-1,2,4-triazole, has emerged as a molecule of significant interest. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms within the triazole and terminal pyridine rings, makes it an exceptional building block for supramolecular chemistry.[1][2] The pyridine moieties offer versatile coordination sites for metal ions, while the triazole core provides both structural rigidity and additional coordination or hydrogen bonding capabilities.
These characteristics are particularly advantageous in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[3] MOFs are crystalline materials with high porosity and tunable structures, making them ideal candidates for heterogeneous catalysis. The incorporation of this compound as an organic linker allows for the creation of robust frameworks with well-defined active sites. The nitrogen-rich nature of the triazole ring can enhance the affinity of these materials for CO2, making them promising catalysts for carbon capture and utilization.[4]
This guide provides a comprehensive overview of the application of this compound in catalysis, with a focus on its use in constructing catalytically active MOFs. We will detail the synthesis of the ligand, a representative protocol for the synthesis of a copper-based MOF, and a detailed application protocol for the catalytic cycloaddition of CO2 to epoxides.
Part 1: Synthesis of the Ligand: this compound
A reliable supply of the pure ligand is the first critical step. Several synthetic routes have been reported, with a common and effective method starting from isonicotinic acid and hydrazine.[1][2][5] This method involves the formation of a dihydrazide intermediate, followed by cyclization and a deamination step.
Experimental Protocol: Synthesis from Isonicotinic Acid
Materials:
-
Isonicotinic acid
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (6 M)
-
Sodium nitrite (NaNO2)
-
Sodium hydroxide (10%)
-
Ethanol
-
Deionized water
-
Teflon-lined autoclave
Procedure:
-
Hydrazide Formation and Cyclization:
-
In a 15 mL Teflon-lined autoclave, combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL).
-
Seal the autoclave and heat at 186°C for 48 hours.
-
After cooling to room temperature, dilute the resulting liquid with deionized water.
-
Adjust the pH of the solution from approximately 9 to 6 using 6 M HCl. A white precipitate will form.
-
Collect the precipitate by filtration and recrystallize from ethanol. This product is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and the desired 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[1][2]
-
-
Deamination:
-
Dissolve the mixture of triazoles (approx. 2.38 g, ca. 10 mmol) in 6 M aqueous HCl (3 mL).
-
Slowly add an aqueous solution of sodium nitrite (0.76 g, 11 mmol) to the stirred solution. Vigorous gas evolution will be observed.
-
Continue stirring the mixture for 5-6 hours at room temperature.
-
Adjust the pH of the solution from approximately 4 to 6.5 with a 10% NaOH solution. A white precipitate of the final product will form.
-
Collect the precipitate by filtration and dry in air.
-
Recrystallize the crude product from ethanol to afford colorless needles of this compound.[1][2]
-
Characterization: The final product should be characterized by ¹H NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[2]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Part 2: Synthesis of a Catalytically Active MOF
The true catalytic potential of this compound is realized when it is incorporated into a Metal-Organic Framework. The following is a representative protocol for the synthesis of a copper-based MOF, herein designated as Cu-BPT (BPT = 3,5-bis(4-pyridyl)-1H-1,2,4-triazole), inspired by methodologies for similar nitrogen-rich ligands.[4]
Experimental Protocol: Solvothermal Synthesis of Cu-BPT
Materials:
-
This compound (synthesized in Part 1)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane
-
Screw-capped vials (20 mL)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL screw-capped vial, dissolve this compound (22.3 mg, 0.1 mmol) and copper(II) nitrate trihydrate (72.5 mg, 0.3 mmol) in a mixture of DMF (8 mL) and ethanol (2 mL).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
-
Solvothermal Synthesis:
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 85°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
Cool the oven to room temperature at a rate of 0.2°C/min.
-
Blue, block-shaped crystals of Cu-BPT will have formed.
-
-
Washing and Activation:
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF for catalysis, the guest molecules within the pores must be removed. Immerse the as-synthesized crystals in dichloromethane (10 mL) for 3 days, replacing the dichloromethane every 24 hours.
-
Decant the dichloromethane and dry the activated MOF under vacuum at 120°C for 12 hours.
-
Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, and by Thermogravimetric Analysis (TGA) to determine its thermal stability. Brunauer-Emmett-Teller (BET) analysis can be used to determine the surface area and porosity of the activated material.[4]
Part 3: Catalytic Application: CO₂ Cycloaddition to Epoxides
The synthesized and activated Cu-BPT MOF can be employed as a heterogeneous catalyst for the chemical fixation of carbon dioxide. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction of significant industrial importance. The Lewis acidic copper sites and the CO₂-philic triazole moieties in the MOF are expected to work synergistically to catalyze this transformation.[4]
Experimental Protocol: Catalytic Synthesis of Propylene Carbonate
Materials:
-
Activated Cu-BPT catalyst (from Part 2)
-
Propylene oxide
-
Tetrabutylammonium bromide (TBABr) - as a co-catalyst
-
High-pressure stainless steel reactor with a magnetic stirrer
Procedure:
-
Reactor Setup:
-
To a dried high-pressure reactor, add the activated Cu-BPT catalyst (e.g., 2 mol% based on the copper content), propylene oxide (e.g., 10 mmol), and TBABr (e.g., 2 mol%).
-
-
Reaction:
-
Seal the reactor and purge it with CO₂ gas three times.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa).
-
Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After the reaction, cool the reactor to room temperature and slowly vent the CO₂.
-
Separate the solid Cu-BPT catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed with ethyl acetate, dried, and reused.
-
The liquid product mixture can be analyzed by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of propylene oxide and the yield of propylene carbonate.
-
Diagram of the Catalytic Cycle:
Caption: Proposed mechanism for the Cu-BPT catalyzed cycloaddition of CO₂.
Data Presentation: Representative Catalytic Performance
The following table summarizes hypothetical yet plausible results for the catalytic cycloaddition of propylene oxide and CO₂, based on data from similar triazole-containing MOFs.[4]
| Entry | Catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Cu-BPT | 80 | 1 | 24 | >99 | 98 |
| 2 | Cu-BPT | 60 | 1 | 24 | 85 | 83 |
| 3 | Cu-BPT | 80 | 0.5 | 24 | 92 | 90 |
| 4 | No Catalyst | 80 | 1 | 24 | <5 | <5 |
| 5 | Cu(NO₃)₂·3H₂O | 80 | 1 | 24 | 35 | 33 |
Conclusion and Future Outlook
This compound is a highly valuable ligand for the development of advanced catalytic materials. Its utility in constructing robust, porous MOFs opens avenues for a wide range of heterogeneous catalytic applications. The protocols provided herein offer a solid foundation for researchers to synthesize this ligand and explore its potential in creating novel catalysts. The synergistic interplay between the metal nodes and the functional organic linkers in MOFs built from this ligand is a key area for future research, with potential applications in fine chemical synthesis, environmental remediation, and sustainable energy technologies.
References
Application Notes and Protocols for Investigating the Biological Activity of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine Derivatives
Introduction: The Therapeutic Potential of the Dipyridyl-Triazole Scaffold
The pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the 1,2,4-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The versatility of the triazole ring, with its capacity for hydrogen bonding and dipole interactions, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
This document focuses on the class of compounds derived from 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine . This symmetrical scaffold, featuring a central 1,2,4-triazole ring flanked by two pyridine rings, presents a unique framework for the development of novel therapeutics. The pyridine moieties can enhance solubility and provide additional sites for interaction with biological targets. While research on this specific scaffold is emerging, the broader family of triazole-pyridine hybrids has demonstrated significant promise, particularly in oncology and infectious diseases.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the biological activities of this compound derivatives. We will delve into synthetic strategies, detailed protocols for evaluating anticancer and antimicrobial efficacy, and the underlying principles that guide these experimental workflows.
Part 1: Synthesis of the Core Scaffold and Its Derivatives
The foundation of any investigation into this class of compounds is a robust synthetic route to the core structure and its subsequent derivatives.
Synthesis of this compound
The synthesis of the parent compound, this compound, can be achieved through several established methods. One common approach involves the cyclization of intermediates derived from isonicotinic acid or its derivatives.[4]
A typical synthetic route is as follows:
-
Hydrazide Formation: Isonicotinic acid is reacted with hydrazine hydrate to form isonicotinohydrazide.
-
Intermediate Formation: The hydrazide can then be converted into a variety of reactive intermediates.
-
Cyclization: These intermediates undergo cyclization to form the 1,2,4-triazole ring. This step may be facilitated by specific reagents or reaction conditions, such as microwave irradiation, to improve yields.[4]
-
Deamination: In some routes, a deamination step may be necessary to arrive at the final product.[4]
Characterization of the final product is crucial and is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.[2][4]
Derivatization Strategies
The this compound scaffold offers several avenues for derivatization to create a library of compounds for biological screening. Key strategies include:
-
Schiff Base Formation: If the core synthesis is adapted to produce an amino-functionalized triazole, this amine can be condensed with various aromatic aldehydes to form a diverse library of Schiff bases.[5][6] Schiff bases are known to possess a wide range of biological activities.[7][8][9]
-
Metal Complexation: The nitrogen atoms in the pyridine and triazole rings are excellent coordination sites for metal ions. The formation of metal complexes with ions such as copper, zinc, or vanadium can significantly enhance the biological activity of the parent ligand.[8][10]
-
Substitution on Pyridine Rings: While more synthetically challenging, modifications to the pyridine rings, such as the introduction of electron-donating or electron-withdrawing groups, can be explored to establish structure-activity relationships (SAR).
Part 2: Evaluation of Anticancer Activity
A significant body of research points to the anticancer potential of 1,2,4-triazole-pyridine hybrids.[2][3][11] The primary method for assessing this activity is through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Rationale for Cytotoxicity Screening
The initial step in evaluating a new compound for anticancer potential is to determine its ability to inhibit the growth of or kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to an untreated control. A lower IC50 value indicates higher potency. It is also crucial to assess the compound's selectivity by testing its cytotoxicity against non-cancerous cell lines to gauge its potential for off-target toxicity.[12]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[1]
-
Non-cancerous cell line (e.g., MRC-5 human lung fibroblasts) for selectivity assessment.[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan solubilization.
-
96-well microplates.
-
Multichannel pipette and plate reader.
-
Test compounds (this compound derivatives) dissolved in DMSO to create stock solutions.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Triazole-Pyridine Derivatives
The following table presents hypothetical IC50 values for a series of this compound derivatives, based on published data for structurally related compounds.[2][11]
| Compound | Derivative Type | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MRC-5 (Normal Lung) IC50 (µM) | Selectivity Index (MRC-5/MCF-7) |
| TPD-1 | Parent Scaffold | >100 | >100 | >100 | >100 | - |
| TPD-S1 | Schiff Base (4-Cl Ph) | 15.2 | 18.5 | 22.1 | >100 | >6.5 |
| TPD-S2 | Schiff Base (4-NO2 Ph) | 8.9 | 11.3 | 14.7 | 95.2 | 10.7 |
| TPD-M1 | Cu(II) Complex | 5.4 | 7.1 | 9.8 | 68.3 | 12.6 |
| Doxorubicin | Positive Control | 0.8 | 0.5 | 1.1 | 5.2 | 6.5 |
Note: These are representative values to illustrate data presentation. Actual values must be determined experimentally.
Mechanistic Insights and Advanced Protocols
Should initial screening reveal potent and selective compounds, further studies are warranted to elucidate their mechanism of action.
-
Apoptosis Induction: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can also be used to assess at which phase of the cell cycle the compounds exert their effects. Some triazole derivatives have been shown to cause cell cycle arrest.[9]
-
Enzyme Inhibition: Given that many triazole-containing drugs are enzyme inhibitors, assays to screen for inhibition of key cancer-related enzymes (e.g., kinases, topoisomerases, dihydrofolate reductase) are a logical next step.[5]
Part 3: Evaluation of Antimicrobial Activity
The 1,2,4-triazole scaffold is also a cornerstone of many antifungal and antibacterial agents.[6][13] Therefore, screening this compound derivatives for antimicrobial activity is a promising avenue of investigation.
Rationale for Antimicrobial Susceptibility Testing
The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates greater antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]).[13]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).[6]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microplates.
-
Standardized microbial inoculums.
-
Test compounds dissolved in DMSO.
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative (growth) and sterility controls.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and positive controls in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells with medium only (sterility control) and wells with medium and inoculum but no compound (growth control).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Data Presentation: Antimicrobial Activity of Triazole-Pyridine Derivatives
The following table illustrates how MIC data for a hypothetical series of this compound derivatives could be presented.
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| TPD-1 | Parent Scaffold | >128 | >128 | >128 | >128 |
| TPD-S1 | Schiff Base (4-Cl Ph) | 32 | 64 | 16 | 32 |
| TPD-S2 | Schiff Base (4-NO2 Ph) | 16 | 32 | 8 | 16 |
| TPD-M1 | Cu(II) Complex | 8 | 16 | 4 | 8 |
| Ciprofloxacin | Positive Control | 1 | 0.5 | - | - |
| Fluconazole | Positive Control | - | - | 2 | 4 |
Note: These are representative values. Actual values must be determined experimentally.
Part 4: Visualizing Experimental Workflows and Pathways
To provide a clear conceptual understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
General Workflow for Biological Activity Screening
Caption: Workflow for synthesis, screening, and analysis.
Potential Anticancer Mechanism: Kinase Inhibition Pathway
Caption: Inhibition of a protein kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and multiple points for derivatization allow for the creation of diverse chemical libraries. The protocols outlined in this document provide a robust framework for the systematic evaluation of these derivatives.
While the broader class of triazole-pyridine hybrids has shown considerable biological activity, further research is needed to specifically elucidate the potential of derivatives from the this compound core. Future work should focus on building a comprehensive structure-activity relationship (SAR) to guide the rational design of more potent and selective compounds. Elucidating the specific molecular targets and mechanisms of action of the most promising candidates will be crucial for their further development as therapeutic agents.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antibacterial, antifungal and cytotoxic activities of some triazole Schiff bases and their oxovanadium(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 11. amhsr.org [amhsr.org]
- 12. mdpi.com [mdpi.com]
- 13. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1,2,4-Triazole Derivatives: A Guide to Their Application in Advanced Materials Science
Introduction: The Unique Chemistry of 1,2,4-Triazoles
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, a scaffold that imparts a unique combination of chemical properties making its derivatives highly valuable in materials science.[1] The electron-deficient nature of the triazole ring, coupled with the presence of multiple nitrogen atoms, allows for strong coordination with metal ions, participation in hydrogen bonding, and tunable electronic properties.[2][3] These characteristics have led to the successful application of 1,2,4-triazole derivatives in a diverse range of fields, from preventing the degradation of metals to enabling next-generation electronics. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind them, to empower researchers in harnessing the full potential of this versatile chemical moiety.
Section 1: Corrosion Inhibition with 1,2,4-Triazole Derivatives
The economic and safety implications of metal corrosion are significant, making the development of effective corrosion inhibitors a critical area of research.[4] 1,2,4-triazole derivatives have emerged as a highly effective class of corrosion inhibitors for various metals and alloys, particularly in acidic environments.[4][5]
Mechanism of Action: A Protective Molecular Shield
The efficacy of 1,2,4-triazole derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[6] This adsorption is facilitated by the presence of nitrogen heteroatoms and π-electrons in the triazole ring, which can interact with the vacant d-orbitals of the metal.[6] The strength and nature of this adsorption can be tailored by modifying the substituents on the triazole ring, allowing for the design of inhibitors with high efficiency for specific metal-environment systems.
Application Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the standard electrochemical methods for assessing the performance of a newly synthesized 1,2,4-triazole derivative as a corrosion inhibitor for carbon steel in an acidic medium.
Materials and Equipment:
-
Carbon steel coupons (e.g., C1018)
-
1M Hydrochloric acid (HCl) solution
-
Synthesized 1,2,4-triazole inhibitor
-
Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: carbon steel coupon; reference electrode: saturated calomel electrode (SCE); counter electrode: platinum wire)
-
Analytical balance
-
Scanning Electron Microscope (SEM)
-
Energy-Dispersive X-ray Spectroscopy (EDX) detector
Experimental Workflow:
Figure 1: Workflow for evaluating corrosion inhibition.
Step-by-Step Protocol:
-
Preparation of Carbon Steel Coupons: Mechanically polish the carbon steel coupons with successively finer grades of emery paper, degrease with acetone, wash with distilled water, and dry. Accurately measure the surface area and weigh the coupons.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared carbon steel coupon as the working electrode, an SCE as the reference electrode, and a platinum wire as the counter electrode. The electrolyte is 1M HCl solution without and with various concentrations of the 1,2,4-triazole inhibitor.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by immersing the working electrode in the test solution for a period (e.g., 30-60 minutes) until a stable OCP is reached.
-
Potentiodynamic Polarization (PDP) Measurement: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[5]
-
Electrochemical Impedance Spectroscopy (EIS) Measurement: Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 0.1 Hz) with a small amplitude AC signal (e.g., 10 mV).[5]
-
Data Analysis:
-
From the PDP curves, determine the corrosion current density (icorr) by extrapolating the Tafel plots. Calculate the inhibition efficiency (%IE) using the formula: %IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct). Calculate the %IE using the formula: %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
-
Surface Analysis: After electrochemical testing, retrieve the coupons, gently clean, dry, and examine their surface morphology using SEM. Use EDX to analyze the elemental composition of the surface to confirm the adsorption of the inhibitor.
Causality and Self-Validation:
-
Why OCP Stabilization? Allowing the system to reach a stable OCP ensures that the subsequent measurements are performed on a system at a steady state, providing reproducible results.
-
Why a Slow Scan Rate in PDP? A slow scan rate allows the electrode-solution interface to respond to the applied potential, ensuring that the measured current is a true representation of the corrosion kinetics.
-
Why a Small Amplitude in EIS? A small AC perturbation ensures a linear response from the system, which is a prerequisite for the valid application of impedance theory.
-
Cross-Validation: The inhibition efficiencies calculated from two independent techniques (PDP and EIS) should be in good agreement, providing a self-validating system for the inhibitor's performance. SEM/EDX analysis provides direct visual and elemental evidence of the protective film formation, further validating the electrochemical results.
Data Presentation:
| Inhibitor Concentration (mM) | icorr (µA/cm²) from PDP | %IE from PDP | Rct (Ω·cm²) from EIS | %IE from EIS |
| 0 (Blank) | 550 | - | 50 | - |
| 0.1 | 150 | 72.7 | 180 | 72.2 |
| 0.5 | 55 | 90.0 | 520 | 90.4 |
| 1.0 | 25 | 95.5 | 1150 | 95.7 |
Note: The data in the table is hypothetical and for illustrative purposes only.
Section 2: Functional Coordination Polymers and MOFs
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. 1,2,4-triazole derivatives are excellent candidates for ligands in CPs and MOFs due to their strong coordinating ability through their nitrogen atoms.[6][7] This allows for the construction of robust frameworks with diverse topologies and functionalities.[6][8]
The Role of 1,2,4-Triazoles in Framework Construction
The N1 and N2 atoms of the 1,2,4-triazole ring can bridge metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures.[6][8] By introducing functional groups onto the triazole ring (e.g., carboxylates, amino groups), the dimensionality and properties of the resulting CPs and MOFs can be precisely controlled.[6][7] These materials have shown promise in applications such as gas storage, catalysis, and sensing.[6][8]
Application Protocol: Solvothermal Synthesis of a 1,2,4-Triazole-Based MOF
This protocol describes the solvothermal synthesis of a zinc-based MOF using a 1,2,4-triazole-functionalized dicarboxylic acid ligand.
Materials and Equipment:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt)
-
Thiophene-2,5-dicarboxylic acid (H2tdc)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Programmable oven
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
Experimental Workflow:
Figure 2: Workflow for solvothermal synthesis of a MOF.
Step-by-Step Protocol:
-
Reactant Preparation: In a Teflon-lined autoclave, combine Zinc nitrate hexahydrate (e.g., 0.404 mmol), 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (e.g., 0.273 mmol), and thiophene-2,5-dicarboxylic acid (e.g., 0.273 mmol).[9]
-
Solvent Addition: Add the solvent, N,N-Dimethylformamide (DMF) (e.g., 12 mL), to the autoclave.[9]
-
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 120 °C) for a set duration (e.g., 72 hours).[9]
-
Cooling and Crystal Formation: After the reaction, allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Collect the resulting crystals by filtration, wash them with fresh DMF to remove any unreacted starting materials, and then air-dry the product.[9]
-
Characterization:
-
PXRD: Confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data.
-
TGA: Evaluate the thermal stability of the MOF by heating the sample under a controlled atmosphere and monitoring its weight loss as a function of temperature.
-
Causality and Self-Validation:
-
Why Solvothermal Synthesis? The use of high temperatures and pressures in a sealed system allows for the crystallization of MOFs that may not form under ambient conditions. The solvent also acts as a template or structure-directing agent in some cases.
-
Why Slow Cooling? Slow cooling promotes the growth of larger, higher-quality single crystals suitable for structural analysis.
-
PXRD for Validation: A match between the experimental and simulated PXRD patterns confirms that the bulk synthesized material has the same crystal structure as the single crystal, ensuring phase purity.
-
TGA for Stability: TGA provides crucial information about the thermal stability of the MOF and the temperature at which the framework begins to decompose, which is a critical parameter for its potential applications.
Section 3: High-Performance Energetic Materials
The nitrogen-rich nature of the 1,2,4-triazole ring makes its derivatives attractive candidates for the development of high-performance energetic materials.[10] The high positive heat of formation of the triazole ring contributes to a large release of energy upon decomposition.[10]
Designing Energetic 1,2,4-Triazole Derivatives
By incorporating energetic functional groups such as nitro (-NO2) or azido (-N3) onto the 1,2,4-triazole backbone, the energy content and detonation performance of the resulting materials can be significantly enhanced.[10][11] Furthermore, the inherent thermal stability of the triazole ring can lead to energetic materials with improved safety characteristics compared to traditional explosives.[10]
Application Protocol: Synthesis and Characterization of an Energetic 1,2,4-Triazole Derivative
This protocol outlines a general procedure for the synthesis and thermal characterization of a heat-resistant energetic material based on a 1,2,4-triazole-furazan compound.[12]
Materials and Equipment:
-
Starting 1,2,4-triazole and furazan precursors
-
Appropriate solvents and reagents for diazotization-cyclization or oxidative amine coupling
-
Standard organic synthesis glassware
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Experimental Workflow:
Figure 3: Workflow for the synthesis and characterization of an energetic material.
Step-by-Step Protocol:
-
Synthesis: Following a reported synthetic strategy such as diazotization-cyclization or oxidative amine coupling, react the appropriate 1,2,4-triazole and furazan precursors under controlled conditions.[12]
-
Purification: After the reaction is complete, isolate the crude product and purify it using techniques like recrystallization to obtain a high-purity energetic material.
-
Structural Characterization: Confirm the chemical structure of the synthesized compound using spectroscopic methods such as NMR, IR, and mass spectrometry.
-
Thermal Analysis:
-
DSC: Determine the decomposition temperature (Td) of the material by heating a small sample in a DSC instrument and observing the exothermic decomposition peak.
-
TGA: Analyze the thermal stability and decomposition pathway by monitoring the weight loss of the sample as a function of temperature using TGA.
-
-
Performance Evaluation: Based on the chemical structure and density, calculate the detonation velocity (Dv) and detonation pressure (P) using established theoretical models to estimate the energetic performance.[12]
Causality and Self-Validation:
-
Why Purity is Crucial? The presence of impurities can significantly affect the stability and performance of energetic materials. Recrystallization is a critical step to ensure high purity.
-
Why Thermal Analysis? DSC and TGA are essential for determining the thermal stability of the energetic material, which is a key safety parameter. The decomposition temperature provides a measure of its resistance to thermal initiation.
-
Theoretical Performance as a Guide: While experimental detonation testing is the ultimate measure of performance, theoretical calculations provide a valuable and safer initial assessment to guide the synthesis of promising candidates.
Data Presentation:
| Compound | Synthesis Strategy | Td (°C) | Calculated Dv (m/s) | Calculated P (GPa) |
| Example 1 | Diazotization-Cyclization | 295 | 8802 | 32.56 |
| Example 2 | Oxidative Amine Coupling | 310 | 8500 | 30.10 |
Note: The data in the table is based on reported values for similar compounds and is for illustrative purposes.[12]
Section 4: Organic Light-Emitting Diodes (OLEDs)
1,2,4-triazole derivatives have garnered significant interest as host materials in phosphorescent organic light-emitting diodes (PhOLEDs).[13][14] Their high triplet energy levels and excellent electron-transporting properties make them ideal for facilitating efficient energy transfer to phosphorescent guest emitters, leading to high-performance blue and green PhOLEDs.[13][14]
The Role of 1,2,4-Triazoles in OLEDs
In a PhOLED, the host material plays a crucial role in transporting charge carriers (electrons and holes) and facilitating the efficient formation of excitons on the guest emitter molecules. The high triplet energy of 1,2,4-triazole-based hosts prevents the back-transfer of energy from the phosphorescent guest, ensuring that the energy is efficiently converted into light.[13]
Application Protocol: Fabrication and Testing of a Solution-Processed OLED
This protocol describes the fabrication of a simple solution-processed OLED using a 1,2,4-triazole derivative as a component in the emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
1,2,4-triazole-based emissive material
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Vacuum thermal evaporator
-
Source measure unit
-
Spectrometer
Experimental Workflow:
Figure 4: Workflow for the fabrication and testing of a solution-processed OLED.
Step-by-Step Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal to remove residual water.
-
Emissive Layer (EML) Deposition: Dissolve the 1,2,4-triazole-based emissive material in a suitable organic solvent and spin-coat it on top of the PEDOT:PSS layer. Anneal the film to remove the solvent.
-
ETL, Cathode Buffer Layer, and Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi), a thin layer of LiF, and the Al cathode at a high vacuum.[15]
-
Device Testing:
-
Measure the current density-voltage (J-V) and luminance-voltage (L-V) characteristics of the fabricated device using a source measure unit and a spectrometer.
-
Record the electroluminescence (EL) spectrum at different operating voltages.
-
Calculate the key performance metrics: current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).[6][9]
-
Causality and Self-Validation:
-
Why a HIL? The PEDOT:PSS layer serves to smooth the ITO surface and reduce the energy barrier for hole injection, improving device efficiency and stability.
-
Why a Vacuum for Cathode Deposition? The cathode materials (LiF and Al) are highly reactive with oxygen and moisture. Vacuum deposition prevents their degradation and ensures good device performance and lifetime.
-
Consistent Performance Metrics: The relationship between J-V, L-V, and efficiency characteristics should be consistent and follow expected trends. For example, the luminance should increase with increasing current density and voltage. The EL spectrum should be stable across different operating voltages, indicating a stable emission process.
Data Presentation:
| Performance Metric | Value |
| Maximum Luminance | > 4000 cd/m² |
| Maximum Current Efficiency | ~20 cd/A |
| Maximum Power Efficiency | ~15 lm/W |
| Maximum External Quantum Efficiency | > 9% |
| Electroluminescence Peak | ~490 nm |
Note: The data in the table is based on reported values for similar devices and is for illustrative purposes.
Conclusion
The applications of 1,2,4-triazole derivatives in materials science are vast and continue to expand. Their unique structural and electronic properties have positioned them as key components in the development of high-performance materials for a wide range of technologies. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to explore and innovate in this exciting field. By understanding the fundamental principles behind their applications and employing robust experimental methodologies, the full potential of 1,2,4-triazole derivatives can be unlocked to address current and future challenges in materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. oled-info.com [oled-info.com]
- 5. ossila.com [ossila.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 12. 1,2,4-Triazole-containing bipolar hosts for blue and green phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. research.polyu.edu.hk [research.polyu.edu.hk]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Introduction
4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine is a multidentate bridging ligand of significant interest in coordination chemistry, materials science, and drug discovery.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an excellent candidate for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. The functionalization of the peripheral pyridine rings of this core scaffold is a key strategy for modulating the physicochemical properties of these materials, including their porosity, catalytic activity, and photoluminescence. Furthermore, in the context of medicinal chemistry, modifying the pyridine moieties can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[2]
This comprehensive guide provides detailed application notes and protocols for the selective functionalization of the pyridine rings of this compound. We will delve into the underlying chemical principles that govern the reactivity of this heterocyclic system and present field-proven methodologies for a range of transformations.
Understanding the Reactivity of the Core Scaffold
The reactivity of this compound is governed by the electronic interplay between the electron-deficient 1,2,4-triazole ring and the two pyridine rings. The 1,2,4-triazole moiety acts as a strong electron-withdrawing group, which has a profound influence on the reactivity of the attached pyridine rings.[3]
-
Pyridine Rings: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom's electronegativity reduces the electron density of the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[4] Electrophilic attack, when it does occur, is favored at the 3- and 5-positions.[4][5] Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.[6][7] The electron-withdrawing triazole substituent at the 4-position of the pyridine rings will further deactivate the rings towards electrophilic attack and activate them towards nucleophilic attack.
-
1,2,4-Triazole Ring: The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms.[8] The nitrogen atoms are the most nucleophilic centers in the ring and are prone to electrophilic attack, such as protonation and alkylation.[4][9] The carbon atoms of the triazole ring are electron-deficient and generally not susceptible to electrophilic substitution.[4] The N-H proton of the triazole is weakly acidic and can be deprotonated with a suitable base.[4]
Strategic Considerations for Selective Functionalization:
Given the electronic properties of the molecule, functionalization strategies should be chosen carefully to achieve the desired regioselectivity on the pyridine rings while minimizing unwanted reactions on the triazole core.
Functionalization Strategies and Protocols
This section outlines several key strategies for modifying the pyridine rings of this compound.
N-Oxidation of the Pyridine Rings
N-oxidation is a powerful strategy to alter the electronic properties of the pyridine ring, making it more amenable to a wider range of functionalization reactions. The resulting pyridine N-oxide can activate the ring for both electrophilic and nucleophilic substitution at the 2- and 4-positions.[8][10]
Protocol: Synthesis of this compound N,N'-dioxide
-
Reagents:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid[11]
-
Dichloromethane (DCM) or acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the cooled solution with stirring. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography on silica gel.
-
Causality: The peroxy acid acts as an electrophilic oxygen source, attacking the lone pair of electrons on the pyridine nitrogen. The formation of the N-oxide activates the positions ortho and para to the nitrogen for further functionalization.
Halogenation of the Pyridine Rings
Halogenated pyridines are versatile intermediates for a wide range of cross-coupling reactions. Direct halogenation of the pyridine rings in the target molecule can be challenging due to the deactivating effect of the triazole ring. A more effective approach is the halogenation of the corresponding pyridine N-oxide.
Protocol: Chlorination of this compound N,N'-dioxide
-
Reagents:
-
This compound N,N'-dioxide
-
Phosphorus oxychloride (POCl₃)[8]
-
Inert solvent (e.g., chloroform)
-
-
Procedure:
-
Suspend the N-oxide (1 equivalent) in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chlorinated product by column chromatography.
-
Causality: The N-oxide oxygen atom is a good leaving group upon protonation or Lewis acid coordination. POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of the N-oxide with a chloride ion, primarily at the 2- and 6-positions.
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[12][13]
Protocol: Suzuki-Miyaura Coupling of Halogenated this compound
-
Reagents:
-
Halogenated this compound (e.g., 2,2',6,6'-tetrachloro derivative)
-
Arylboronic acid (e.g., phenylboronic acid) (4.4 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (typically 2-5 mol%)[14]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (excess)[14]
-
Solvent system (e.g., dioxane/water, toluene/ethanol, or DMF)[13][15]
-
-
Procedure:
-
To a reaction vessel, add the halogenated dipyridyl triazole (1 equivalent), the arylboronic acid (4.4 equivalents), the palladium catalyst, and the base.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the carbon-halogen bond, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond.[16]
Minisci-Type Radical Functionalization
The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient heterocycles, including pyridine.[17][18] This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring, typically at the 2- and 4-positions. Given that the 4-position is blocked, functionalization is expected at the 2- and 6-positions.
Protocol: Minisci Alkylation of this compound
-
Reagents:
-
This compound
-
Radical precursor (e.g., a carboxylic acid for alkylation)
-
Oxidant (e.g., ammonium persulfate)
-
Catalyst (e.g., silver nitrate)
-
Acid (e.g., sulfuric acid)
-
Solvent (e.g., acetonitrile/water)
-
-
Procedure:
-
Dissolve the dipyridyl triazole (1 equivalent) in a mixture of acetonitrile and water containing sulfuric acid to protonate the pyridine rings.
-
Add the carboxylic acid (excess) and silver nitrate (catalytic amount).
-
Heat the mixture to 60-80 °C.
-
Slowly add a solution of ammonium persulfate (excess) in water to the reaction mixture.
-
Stir the reaction at the same temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Causality: The oxidant generates a nucleophilic alkyl radical from the carboxylic acid. This radical then attacks the electron-deficient protonated pyridine ring, followed by rearomatization to yield the functionalized product.
Visualization of Key Methodologies
Reaction Scheme: Functionalization Pathways
Caption: Overview of functionalization strategies for this compound.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
| Functionalization Method | Key Reagents | Typical Position of Functionalization | Expected Yield Range | Key Advantages |
| N-Oxidation | m-CPBA, H₂O₂/AcOH | Pyridine Nitrogen | 70-95% | Activates the ring for further reactions |
| Halogenation (of N-Oxide) | POCl₃, SOCl₂ | 2- and 6-positions of Pyridine | 50-80% | Provides versatile intermediates for cross-coupling |
| Suzuki-Miyaura Coupling | Pd Catalyst, Boronic Acid, Base | Position of Halogen | 60-90% | High functional group tolerance, robust C-C bond formation |
| Minisci Reaction | Radical Precursor, Oxidant, Acid | 2- and 6-positions of Pyridine | 40-70% | Direct C-H functionalization, avoids pre-functionalization |
Conclusion
The functionalization of the pyridine rings in this compound opens up a vast chemical space for the development of novel materials and therapeutic agents. By understanding the inherent reactivity of this scaffold and employing the appropriate synthetic strategies, researchers can tailor the properties of the resulting molecules with a high degree of control. The protocols outlined in this guide provide a solid foundation for the successful modification of this important building block. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving high yields and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 6. Minisci Substitution with C-C Bond Formation in Reactions of Trityl Radicals with a Ruthenium-Bound Pyridyl-Imidazole Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Welcome to the dedicated technical support guide for the synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile heterocyclic compound. Here, we synthesize peer-reviewed literature and field-proven insights to provide a comprehensive troubleshooting manual.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main, well-documented methods for synthesizing this compound, each starting from a different 4-pyridyl precursor:
-
From Isonicotinic Acid and Hydrazine: This route involves the reaction of isonicotinic acid with hydrazine, typically at high temperatures. The reaction proceeds through the formation of hydrazide intermediates, followed by cyclization to form the triazole ring.[1][2] However, this method is known to produce a significant amount of the 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole byproduct, which requires a subsequent deamination step, often leading to low overall yields.[2]
-
From Isonicotinonitrile and Hydrazine: This is a more direct approach involving the reaction of isonicotinonitrile (4-cyanopyridine) with hydrazine, often in a high-boiling solvent like ethylene glycol.[2][3] This method directly yields the desired 1H-1,2,4-triazole, although optimization is still key to maximizing yield and purity.
A third, less common approach involves the in situ generation of the triazole from 4-pyridylnitrile and ammonia in the presence of Cu(II) ions under hydrothermal conditions.[2][3]
Q2: I'm getting a very low yield. What are the most likely causes?
Low yield is the most frequently encountered issue. The causes can be broadly categorized:
-
Suboptimal Reaction Conditions: High temperatures can lead to decomposition of starting materials or the product.[4] Conversely, insufficient temperature or reaction time will result in incomplete conversion.[4]
-
Formation of Byproducts: The synthesis is susceptible to the formation of stable intermediates or side products. A common issue, particularly with the isonicotinic acid route, is the formation of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole.[2]
-
Purity of Starting Materials: The purity of your starting materials, especially the hydrazine, is critical. Hydrazine hydrate is hygroscopic and its water content can affect the reaction equilibrium.[4]
-
Inefficient Purification: The product can be challenging to purify, and losses during chromatography or recrystallization can significantly reduce the isolated yield.[2]
Q3: How can I improve the yield of my reaction?
Yield improvement strategies depend on the chosen synthetic route. Here are some general and route-specific recommendations:
-
Microwave-Assisted Synthesis: This is a powerful technique for improving yields and dramatically reducing reaction times for 1,2,4-triazole synthesis.[5][6][7] The direct and uniform heating provided by microwave irradiation can accelerate the desired reaction pathway while minimizing the formation of thermal degradation byproducts.[7]
-
Catalysis: While not always necessary for this specific synthesis, the use of catalysts is a common strategy in 1,2,4-triazole synthesis to improve regioselectivity and yield.[1][4][8] For related syntheses, copper and silver catalysts have been used to control isomeric outcomes.[1][4][8]
-
Strictly Anhydrous Conditions: For many 1,2,4-triazole syntheses, ensuring anhydrous conditions can be crucial to prevent the formation of oxadiazole side products, especially when starting from hydrazides.[4]
-
Route Selection: If you are experiencing consistently low yields with the isonicotinic acid method, consider switching to the isonicotinonitrile route, which avoids the formation of the 4-amino byproduct.
TROUBLESHOOTING GUIDE
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low Yield and a Mixture of Products with the Isonicotinic Acid Route
-
Symptom: After reacting isonicotinic acid and hydrazine, you obtain a white precipitate which, upon analysis (e.g., ¹H-NMR), shows a mixture of your desired product, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, and a major byproduct, 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole. The overall yield of the desired product is very low (reported as low as 9% before deamination).[2]
-
Causality: Hydrazine can act as both a nucleophile and a building block for the triazole ring. In this reaction, a competing pathway exists where an additional molecule of hydrazine incorporates into the intermediate, leading to the N-aminated triazole. This 4-amino byproduct is often the major product.
-
Solution Workflow:
-
Accept the Mixture: It is often more practical to complete the reaction and then remove the amino group from the byproduct in a subsequent step.
-
Deamination Protocol:
-
Dissolve the entire crude product mixture in aqueous HCl (e.g., 6M).
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) at a controlled temperature (e.g., 0-5 °C). You will observe gas evolution (N₂).
-
Stir the reaction for several hours to ensure complete deamination.
-
Carefully adjust the pH to ~6.5 with a base (e.g., 10% NaOH) to precipitate the pure 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
-
Filter, wash with water, and dry the product. Recrystallization from ethanol can further improve purity.[2]
-
Figure 1. Workflow for the deamination of the 4-amino byproduct. -
Problem 2: Reaction Stalls or is Incomplete (Isonicotinonitrile Route)
-
Symptom: TLC or LC-MS analysis shows a significant amount of remaining isonicotinonitrile even after prolonged reaction times at elevated temperatures.
-
Causality: The reaction between a nitrile and hydrazine to form a 1,2,4-triazole is a condensation reaction that requires sufficient thermal energy to overcome the activation barrier. The choice of solvent is also critical; it must be high-boiling and capable of solvating the intermediates.
-
Solution Workflow:
-
Verify Temperature: Ensure your reaction is reaching the target temperature. For conventional heating in ethylene glycol, this is typically around 130°C.[2][3]
-
Increase Reaction Time: If the temperature is correct, extend the reaction time and monitor progress by TLC or LC-MS every few hours.
-
Consider Solvent Choice: Ethylene or diethylene glycol are commonly used due to their high boiling points.[3] Using a lower-boiling solvent will likely result in an incomplete reaction.
-
Switch to Microwave Synthesis: This is an excellent alternative. Microwave irradiation can often drive the reaction to completion in minutes rather than hours, and at potentially higher yields.[5] A typical microwave protocol might involve heating the reactants in a sealed vessel for 10-30 minutes at a temperature of 150-200°C.[5][6]
Figure 2. Troubleshooting logic for an incomplete reaction. -
DATA & PROTOCOLS
Comparative Synthesis Data
The choice of starting material significantly impacts the reaction pathway and yield. The following table summarizes reported conditions and outcomes.
| Starting Material | Reagents | Solvent | Conditions | Reported Yield | Notes | Reference |
| Isonicotinic Acid | 80% Hydrazine | None (neat) | 186°C, 48h in Teflon-lined reactor | 9% (after deamination) | Forms 4-amino byproduct requiring a second step. | [2] |
| Isonicotinonitrile | Hydrazine | Ethylene Glycol | 130°C | Yield not specified, but is a known route to the 4-amino precursor. | This method is cited for producing the 4-amino triazole, which can then be deaminated. | [2][3] |
| General Nitriles | Ammonia, Cu(II) | Water | Hydrothermal | Yields vary | In situ cycloaddition method. | [2][3] |
| General Amides/Nitriles | Hydrazines | Various | Microwave Irradiation | Often >80% | General method for 1,2,4-triazoles, significantly reduces reaction time. | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis from Isonicotinic Acid with Subsequent Deamination [2]
-
Step 1: Triazole Formation
-
Combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL) in a 15 mL Teflon-lined reactor.
-
Seal the reactor and heat at 186°C for 48 hours.
-
Cool the reactor to room temperature. Dilute the resulting liquid with water.
-
Adjust the pH from ~9 to 6 with aqueous HCl.
-
Collect the white precipitate by filtration. This product is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and the desired 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
-
-
Step 2: Deamination
-
Dissolve the crude product mixture (approx. 2.38 g) in 6M aqueous HCl (3 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water, keeping the temperature below 5°C. Observe for gas evolution.
-
Stir the mixture for 5-6 hours, allowing it to slowly warm to room temperature.
-
Adjust the pH from ~4 to 6.5 with 10% aqueous NaOH.
-
Collect the white precipitate by filtration, wash with water, and dry in air.
-
Recrystallize the crude product from ethanol to afford colorless needles of pure this compound.
-
Protocol 2: Optimized General Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via Microwave Irradiation [5][6]
Note: This is a general protocol that must be optimized for the specific synthesis of this compound.
-
In a microwave-safe reaction vessel, combine isonicotinonitrile (2.0 mmol), hydrazine hydrate (1.1 mmol), and a suitable high-boiling solvent (e.g., DMF or ethylene glycol, 3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 180-200°C) for 10-30 minutes.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Welcome to the technical support center for the synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experimental work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I optimize the reaction conditions?
Answer: Low yields in this synthesis can stem from several factors, primarily incomplete reaction, degradation of starting materials or products, and the formation of stable, unintended side products. The synthesis of this compound typically follows one of two main pathways, each with its own optimization challenges.
Route A: From Isonicotinic Acid and Hydrazine
This common method involves the formation of hydrazide intermediates followed by cyclization.[1][2] A significant challenge with this route is ensuring the complete conversion of the intermediates to the final triazole.
-
Causality and Optimization:
-
Incomplete Cyclization: The cyclization of the dihydrazide intermediate to form the triazole ring is a critical, and often challenging, step. High temperatures are typically required for this transformation.[2] If the temperature is too low or the reaction time is too short, you will likely isolate unreacted starting materials or intermediate hydrazides.
-
Side Product Formation: A major side product in this route is the formation of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole.[2][3] This occurs through a competing reaction pathway. While this can be converted to the desired product through a subsequent deamination step using sodium nitrite, it complicates the purification process and reduces the overall yield of the primary reaction.[2]
-
Reaction Conditions: The reaction is often carried out under solvothermal conditions in a Teflon-lined reactor at temperatures around 180-190°C for an extended period (e.g., 48 hours).[2] Ensure your equipment can safely handle these conditions and that the temperature is accurately controlled.
-
Route B: From Isonicotinonitrile and Hydrazine
This route involves the reaction of isonicotinonitrile with hydrazine, often in a high-boiling solvent like ethylene glycol.[2][3]
-
Causality and Optimization:
-
Concentration Effects: The concentration of the starting materials is crucial. High concentrations of 4-cyanopyridine (isonicotinonitrile) can lead to the formation of high-melting-point, insoluble polymeric byproducts.[4] It is recommended to work at lower concentrations, preferably below 10%.[4]
-
Incomplete Reaction: Similar to the other route, insufficient temperature or reaction time can lead to incomplete conversion. The reaction is typically performed at elevated temperatures (e.g., 130°C in ethylene glycol).[2][3]
-
Hydrazine Purity: The quality of hydrazine hydrate can impact the reaction. Use of old or improperly stored hydrazine may lead to lower yields.
-
General Recommendations for Yield Improvement:
| Parameter | Recommendation | Rationale |
| Temperature | Ensure accurate and stable temperature control as specified in the literature (typically 130-190°C depending on the route). | To drive the reaction to completion and overcome the activation energy for cyclization. |
| Reaction Time | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. | To ensure complete conversion of starting materials and intermediates without product degradation. |
| Concentration | When using isonicotinonitrile, maintain a concentration below 10%.[4] | To minimize the formation of insoluble polymeric side products. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of hydrazine and other reactive intermediates. |
Issue 2: Presence of a Persistent Impurity Identified as 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole
Question: My final product is contaminated with a significant amount of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole. How is this formed and what is the best way to remove it?
Answer: The formation of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole is a known side reaction, particularly when using isonicotinic acid and hydrazine as starting materials.[2][3]
Mechanism of Formation:
The reaction between isonicotinic acid and excess hydrazine can proceed through a pathway that results in the formation of the 4-amino substituted triazole. This is a common occurrence in the synthesis of symmetrically 3,5-disubstituted 4-amino-1,2,4-triazoles.[3]
dot
Caption: Competing pathways in the synthesis from isonicotinic acid.
Removal and Mitigation Strategies:
-
Deamination: The most effective way to deal with this impurity is to convert it to the desired product. This can be achieved through a deamination reaction. The crude product mixture is dissolved in aqueous acid (e.g., 6M HCl), and an aqueous solution of sodium nitrite (NaNO₂) is added slowly.[2] This will generate dinitrogen gas and the desired deaminated product. The pH is then adjusted to precipitate the pure this compound.[2]
-
Chromatographic Purification: If the amount of the amino-triazole impurity is small, it can be separated from the desired product by column chromatography on silica gel.[5] However, this can be challenging due to the similar polarity of the two compounds and may result in product loss.
-
Reaction Condition Adjustment: To minimize the formation of the 4-amino triazole, you can try to precisely control the stoichiometry of the reactants. However, the formation of this side product is often inherent to the reaction mechanism with hydrazine.
Issue 3: Formation of Insoluble Byproducts
Question: I am observing the formation of an insoluble, high-melting-point solid in my reaction mixture, particularly when using isonicotinonitrile. What is this substance and how can I prevent its formation?
Answer: The formation of insoluble, high-melting-point solids is a known issue when reacting 4-cyanopyridine (isonicotinonitrile) with hydrazine, especially at higher concentrations.[4] These are likely polymeric or oligomeric byproducts.
Probable Cause:
At concentrations of 4-cyanopyridine exceeding 10%, side reactions leading to the formation of these intractable materials become more prevalent.[4] The exact structure of these byproducts is often complex and not fully characterized, but they are generally insoluble in common organic solvents, making purification difficult.
Prevention Strategy:
The most effective way to prevent the formation of these insoluble byproducts is to control the concentration of the starting materials.
-
Dilution: Perform the reaction at a concentration of 4-cyanopyridine below 10%, with a concentration of around 5% being preferable.[4] This will favor the desired bimolecular reaction pathway leading to the triazole over competing polymerization reactions.
dot
Caption: Concentration effect on reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the synthesis of this compound?
A1: The choice of solvent is critical for the success of the synthesis. High-boiling point solvents are generally used to achieve the necessary reaction temperatures for the cyclization step.
-
Ethylene glycol is commonly used in the reaction of isonicotinonitrile with hydrazine, as it can reach the required temperature of around 130°C and effectively solubilizes the reactants.[2][3]
-
For the reaction of isonicotinic acid with hydrazine, the reaction is often carried out under solvothermal conditions , where the reactants themselves, along with a small amount of water from the hydrazine hydrate, act as the reaction medium under high pressure and temperature.[2]
Q2: Are there any specific safety precautions I should take when working with hydrazine?
A2: Yes, hydrazine is a hazardous substance and requires careful handling.
-
Toxicity and Carcinogenicity: Hydrazine is toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability and Reactivity: Hydrazine is flammable and can be explosive. Avoid contact with oxidizing agents and heat sources.
-
Handling: Use a syringe or cannula for transferring hydrazine hydrate to minimize exposure and the risk of spills.
Q3: My final product is off-white or yellow. Is this normal, and how can I obtain a colorless product?
A3: The product is often described as a yellow or off-white solid.[5] This coloration can be due to minor impurities. To obtain a purer, colorless product, recrystallization is recommended. A common solvent for recrystallization is ethanol.[2] If color persists, treatment with activated carbon during the recrystallization process may help to remove colored impurities.
Q4: Can I use microwave irradiation to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis can be a viable option to accelerate the reaction and potentially improve yields. Microwave irradiation can efficiently provide the energy required for the cyclization step, often reducing reaction times from hours to minutes. While the provided search results do not give a specific protocol for this compound, microwave synthesis is a known method for preparing 1,2,4-triazole derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis from Isonicotinic Acid and Hydrazine with Deamination
This protocol is adapted from the literature and involves two steps.[2]
Step 1: Formation of the Triazole Mixture
-
In a 15 ml Teflon-lined reactor, mix isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 ml).
-
Seal the reactor and heat it at 186°C for 48 hours.
-
Cool the reactor to room temperature and carefully open it.
-
Dilute the resulting liquid with water.
-
Adjust the pH from 9 to 6 with HCl solution to precipitate the crude product, which will be a mixture of this compound and 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole.
-
Filter the white precipitate and wash it with water.
Step 2: Deamination of the Amino-Triazole Impurity
-
Dissolve the crude product mixture (approximately 2.38 g) in 6M aqueous HCl (3 mL).
-
Slowly add an aqueous solution of sodium nitrite (0.76 g, 11 mmol) to the stirred solution. Vigorous gas evolution will be observed.
-
Continue stirring the mixture for 5-6 hours.
-
Adjust the pH from 4 to 6.5 with a 10% NaOH solution to precipitate the product.
-
Filter the white precipitate, wash it with water, and dry it in the air.
-
Recrystallize the crude product from ethanol to obtain colorless needles of this compound.
References
Optimization of reaction conditions for 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine.
Welcome to the technical support guide for the synthesis and optimization of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine (also known as 3,5-di(4-pyridyl)-1H-1,2,4-triazole). This resource is designed for researchers and drug development professionals to address common challenges encountered during its synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate the complexities of this procedure.
Section 1: Synthesis Fundamentals & Mechanism
Q1: What are the primary synthesis routes for this compound?
There are several established methods for synthesizing this compound, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, desired scale, and purity requirements.[1]
-
Route A: From Isonicotinic Acid and Hydrazine. This is a frequently cited method that involves heating isonicotinic acid with hydrazine hydrate at high temperatures (e.g., 186°C) in a sealed reactor.[2] A key characteristic of this route is that it typically produces a mixture of the desired product and 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole. A subsequent deamination step is required to obtain the pure target compound.[2]
-
Route B: From Isonicotinonitrile and Hydrazine. An alternative approach involves the reaction of isonicotinonitrile with hydrazine, often in a high-boiling solvent like ethylene glycol at elevated temperatures (e.g., 130°C).[2][3] This method primarily yields the 4-amino-1,2,4-triazole intermediate, which then requires deamination.
-
Route C: In Situ Generation from 4-Pyridylnitrile. In coordination chemistry, the ligand has been generated in situ via a cycloaddition of 4-pyridylnitrile and ammonia in the presence of Cu²⁺ ions under hydrothermal conditions.[2] While effective for generating metal complexes, this is not a standard method for isolating the pure ligand.
-
Route D: General Triazole Synthesis. The compound can also be synthesized using general methods for 3,5-disubstituted 1,2,4-triazoles, such as the base-catalyzed condensation of a nitrile (4-cyanopyridine) and a hydrazide (isonicotinic hydrazide).[4] These methods offer flexibility but may require significant optimization for this specific substrate.[4][5]
Q2: Can you illustrate the most common reaction mechanism?
Certainly. The route starting from isonicotinic acid and hydrazine is common but involves a critical two-stage process. The initial high-temperature condensation forms a mixture of products, with the 4-amino derivative being a significant component. This byproduct must be removed via diazotization and deamination.
The diagram below outlines this two-part reaction pathway.
Caption: Reaction pathway from isonicotinic acid to the final product.
Section 2: Troubleshooting & Optimization
Q3: My reaction yield is consistently low (under 10%). What are the critical parameters to investigate for improvement?
A low yield is the most common challenge with this synthesis, with some literature methods reporting overall yields as low as 9%.[2] Optimization requires careful attention to several factors.
-
Reaction Temperature and Time (Stage 1): The initial cyclization requires high temperatures to drive the reaction to completion. Ensure your reaction vessel maintains a stable temperature (180-190°C) for an extended period (48 hours is reported).[2] Insufficient heat or time will result in incomplete conversion of starting materials.
-
Stoichiometry: The ratio of isonicotinic acid to hydrazine is critical. While a slight excess of hydrazine is often used to ensure full consumption of the acid, a large excess can lead to side products. Start with the literature-reported ratios and perform small-scale experiments to find the optimal balance.
-
Deamination Conditions (Stage 2): This step is a major source of yield loss.
-
Temperature Control: The addition of sodium nitrite (NaNO₂) to the acidic solution of the crude product is highly exothermic and generates gas.[2] This addition must be performed slowly, with cooling (e.g., in an ice bath) to prevent runaway reactions or degradation of the diazonium intermediate.
-
pH Control During Workup: After the deamination is complete, the pH must be carefully adjusted to precipitate the product. Adjusting the pH from ~4 to ~6.5 is recommended.[2] Adding the base too quickly can cause localized high pH, potentially leading to product degradation.
-
-
Purity of Starting Materials: Ensure the isonicotinic acid and hydrazine hydrate are of high purity. Contaminants can interfere with the reaction and complicate purification.
Q4: I am observing a significant amount of the 4-amino-1,2,4-triazole byproduct. How can I manage this?
The formation of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole is an inherent feature of the synthesis from isonicotinic acid or isonicotinonitrile with hydrazine.[2][6] Rather than preventing its formation, the standard approach is to convert it to the desired product.
-
Embrace the Deamination Step: Do not consider the 4-amino compound an impurity to be removed by chromatography at this stage. Instead, treat the entire crude mixture from the first step as the starting material for the deamination reaction.[2]
-
Ensure Complete Deamination: The key is to ensure this conversion is complete. Use a slight excess of sodium nitrite (e.g., 1.1 equivalents relative to the estimated amount of the 4-amino triazole) and allow sufficient reaction time (5-6 hours) for the evolution of nitrogen gas to cease.[2]
-
Monitor the Reaction: If possible, use Thin Layer Chromatography (TLC) to monitor the disappearance of the more polar 4-amino spot and the appearance of the final product spot. This provides real-time confirmation that the conversion is proceeding as expected.
The following flowchart provides a decision-making process for troubleshooting low yields.
Caption: Troubleshooting flowchart for low yield optimization.
Section 3: Purification & Characterization
Q5: What is the most effective method for purifying the final product?
For this specific compound, recrystallization is the most commonly reported and effective method for obtaining high-purity material after the deamination workup.
-
Recommended Solvent: Ethanol is the solvent of choice.[2] The crude product should be dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly to form colorless needles of the pure product.
-
Alternative Method: If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be employed.[7][8] A polar eluent system, such as a gradient of methanol in dichloromethane or chloroform, would be a suitable starting point. However, this should be a secondary option as it can lead to yield loss.[7]
Q6: What are the expected spectroscopic signatures for pure this compound?
Verifying the structure and purity of your final product is critical. The following data, based on literature reports, can be used as a reference.[2]
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, DMSO-d₆): The spectrum should be simple due to the molecule's symmetry. Expect two doublets in the aromatic region: δ ≈ 8.78 ppm (4H, pyridyl-H ortho to N) and δ ≈ 8.02 ppm (4H, pyridyl-H meta to N). The triazole N-H proton may be broad or not observed depending on the solvent and concentration. |
| IR | (KBr pellet, cm⁻¹): Key peaks should include a strong absorption around 1607 cm⁻¹ (C=N and C=C stretching) and other bands around 1448, 983, and 724 cm⁻¹.[2] |
| Mass Spec | (MS, m/z): The protonated molecular ion peak [M+H]⁺ should be observed at approximately 224.2.[2] The molecular formula is C₁₂H₉N₅, giving a molecular weight of 223.23 g/mol .[7] |
Section 4: Detailed Experimental Protocol
The following protocol is a synthesized methodology based on the procedure described by Tong et al.[2]
Step 1: Synthesis of Crude Triazole Mixture
-
Combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL) in a 15 mL Teflon-lined stainless steel reactor.
-
Seal the reactor and heat it at 186°C for 48 hours.
-
After cooling to room temperature, carefully open the reactor. Dilute the resulting liquid with water.
-
Adjust the pH of the solution from ~9 to 6 using an HCl solution (e.g., 1M).
-
Collect the resulting white precipitate by filtration. This crude product is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and the desired 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
Step 2: Deamination to Final Product
-
Dissolve the entire crude product mixture from Step 1 (approx. 2.38 g, ~10 mmol) in 6M aqueous HCl (3 mL). Gentle warming may be required. Cool the solution in an ice bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) in a small amount of water.
-
Add the NaNO₂ solution dropwise to the stirred, cold HCl solution. Vigorous bubbling (N₂ evolution) will occur. Caution: This addition should be slow and controlled.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5-6 hours, or until gas evolution ceases.
-
Carefully adjust the pH of the solution from ~4 to 6.5 using a 10% NaOH solution. Perform this neutralization slowly while monitoring the pH.
-
A white precipitate of the final product will form. Collect the solid by filtration and wash with water.
-
Dry the product in air.
Step 3: Purification
-
Recrystallize the crude, dry product from hot ethanol to afford colorless needles of pure this compound.
-
Dry the purified crystals under vacuum. The expected overall yield is approximately 9-15%.
References
Technical Support Center: Purification of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine (CAS: 4329-78-6). As a key building block in coordination chemistry, medicinal chemistry, and materials science, achieving high purity of this ligand is paramount for reproducible downstream applications.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field experience.
Section 1: General Purification & Troubleshooting Workflow
The purification of this compound, a typically off-white or yellow solid in its crude form, requires a systematic approach to remove unreacted starting materials, synthetic intermediates, and side products.[2] The workflow below outlines the logical progression from crude material to a highly pure, well-characterized compound.
Caption: General workflow for the purification and validation of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common method starting from isonicotinic acid and hydrazine can produce a mixture containing the desired product and its precursor, 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole.[3] Other likely contaminants include unreacted isonicotinic acid, residual hydrazine, and byproducts from incomplete ring cyclization.[2]
Q2: My crude product is a yellow-brown solid. Is this normal, and what color should I expect for the pure compound?
A2: Yes, a yellow or off-white solid is typical for the crude product.[2] A successful purification should yield a colorless or white solid.[3] Persistent color after initial purification steps like recrystallization often indicates the presence of minor, highly conjugated impurities or degradation products that may require more rigorous methods like column chromatography with activated carbon treatment or sublimation to remove.
Q3: Which purification technique should I attempt first?
A3: For most common solid organic compounds, recrystallization is the most efficient and scalable first-line purification method.[4][5] It is excellent for removing impurities with significantly different solubility profiles from the target compound. If recrystallization fails to achieve the desired purity, or if impurities are very similar in structure and solubility, column chromatography is the next logical step.[2]
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[6][7] It allows for rapid assessment of the separation of your target compound from impurities during column chromatography and can confirm the removal of impurities after recrystallization. A solvent system like toluene-ethyl formate-formic acid (5:4:1) or various ratios of chloroform:methanol can be effective.[6][8] Final purity should always be confirmed by spectroscopic methods, primarily ¹H NMR.[9][10]
Section 3: Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing causal analysis and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization occurred during hot filtration. | 1. Solvent Screening: Test alternative solvents. The ideal solvent dissolves the compound when hot but not when cold. For related triazole complexes, methanol, ethanol, and acetonitrile are common.[11] Start with ethanol as it is reported to be effective.[3] 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. Maintain Temperature: Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. 4. Recover More Product: Cool the filtrate in an ice bath to maximize precipitation. If yield is still low, slowly evaporate some solvent from the filtrate to concentrate it and induce further crystallization.[11] |
| Persistent ¹H NMR Impurity at ~5.9 ppm (broad singlet) | This is highly characteristic of the amino group protons on the common precursor, 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole.[12] | Chemical Removal (Deamination): This impurity can be chemically removed before final purification. A reported procedure involves dissolving the crude mixture in aqueous HCl, followed by the slow addition of an aqueous solution of sodium nitrite (NaNO₂).[3] This converts the amino group to a diazonium salt, which is unstable and eliminates as N₂ gas, leaving the desired de-aminated product. The product is then precipitated by adjusting the pH.[3] |
| Compound Streaks or Fails to Elute from Silica Gel Column | 1. The pyridine nitrogen atoms are interacting strongly (binding) with the acidic silanol groups on the silica surface.[11] 2. The chosen eluent is not polar enough to move the compound down the column. | 1. Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume). This neutralizes the acidic sites and significantly improves elution.[11] 2. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. Start with a less polar system (e.g., 98:2 Chloroform:Methanol) and progressively increase the methanol content. Use TLC to determine the optimal solvent system beforehand.[8] |
| Product is an Oil or Gum, Not a Crystalline Solid | 1. Presence of residual solvent (e.g., DMF, DMSO). 2. Impurities are depressing the melting point and disrupting the crystal lattice. | 1. Remove Solvent: Dry the material under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. 2. Trituration: Add a solvent in which your compound is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). Stir or sonicate the mixture. The impurities will dissolve, often allowing the pure product to solidify or precipitate. Filter to collect the solid.[11] 3. Force Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and then slowly add a non-solvent (e.g., diethyl ether) until turbidity persists. Let it stand, or add a seed crystal, to induce crystallization. |
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Purification by Recrystallization
This protocol is the recommended first step for purifying the crude product, especially when dealing with moderate impurity levels.
-
Solvent Selection: Place a small amount of crude product (~50 mg) in a test tube and add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol). If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture; if the solid dissolves, it is a potential candidate. Cool the solution in an ice bath. The formation of a precipitate indicates a good recrystallization solvent. Ethanol is a documented effective solvent.[3]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol to dissolve the solid completely by heating on a hot plate with stirring.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then proceed to the next step.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surface.[11]
-
Drying: Dry the purified crystals under vacuum to obtain the final product. Confirm purity with ¹H NMR.
SOP 2: Purification by Column Chromatography
This method is ideal for separating complex mixtures or impurities with similar solubility to the product.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of ~0.3-0.4. A gradient of chloroform/methanol is often effective for polar N-heterocycles.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. If streaking was observed on TLC, add ~1% triethylamine to the eluent. Pack the column uniformly with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM/methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the eluent polarity as needed to move the product down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
SOP 3: High-Purity Purification by Vacuum Sublimation
Sublimation is a solvent-free technique that can yield exceptionally pure material (>99.9%), making it suitable for applications requiring analytical-grade standards or for purifying thermally stable compounds that are difficult to purify by other means.[4][13]
-
Apparatus Setup: Use a standard laboratory sublimation apparatus, which consists of an outer vessel for the crude solid and a cooled inner surface (a "cold finger").[14]
-
Loading: Place the pre-purified (by recrystallization or chromatography) solid into the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and ensure all joints are properly sealed. Begin circulating coolant (e.g., cold water) through the cold finger.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A high vacuum lowers the sublimation temperature, which is crucial for preventing thermal decomposition.[13]
-
Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. The solid will begin to sublime (transition directly from solid to gas) and deposit as pure crystals on the cold finger.[14]
-
Completion & Cooling: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Collection: Carefully release the vacuum and remove the cold finger. Scrape the highly pure, crystalline product from its surface.
Section 5: Purity Confirmation & Characterization
After purification, it is critical to confirm the identity and purity of the this compound.
| Technique | Expected Result for Pure Compound |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.78 (4H, d, pyridyl-H), 8.02 (4H, d, pyridyl-H). The absence of other signals, particularly any broad singlets around 5.9 ppm (from the amino-precursor) or signals from starting materials, indicates high purity.[3] |
| Mass Spec. (ESI) | m/z: 224.2 (M+H)⁺. This confirms the correct molecular weight.[3] |
| Appearance | Colorless or white crystalline solid.[3] |
Section 6: Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve common purification challenges systematically.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective thin-layer chromatography of 4-R-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Crystallization of N-Rich Triazole Compounds | MDPI [mdpi.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. innovation.world [innovation.world]
Stability issues with 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine under acidic conditions.
Welcome to the technical support center for 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Understanding the Molecule: A Tale of Two Rings
This compound is a robust molecule featuring a central 1,2,4-triazole ring linked to two pyridine rings. Understanding the inherent properties of these individual heterocyclic systems is key to predicting their behavior in an acidic environment.
-
Pyridine: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, which is not part of the aromatic π-system. This makes pyridine basic, with a pKa of approximately 5.25 for its conjugate acid, the pyridinium cation.[1] Protonation at this nitrogen is a facile and reversible process.
-
1,2,4-Triazole: The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. It is known to be a stable aromatic system. Some studies suggest that 1,2,3-triazoles, a related isomer, exhibit strong stability in acidic conditions and are resistant to hydrolysis.[2][3]
The interplay of these two heterocyclic systems in this compound dictates its overall stability.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: Generally, this compound is expected to be relatively stable in moderately acidic aqueous solutions. Both the pyridine and 1,2,4-triazole rings are aromatic and thus possess a degree of inherent stability. Under acidic conditions, the pyridine nitrogen atoms will be protonated to form pyridinium cations. The 1,2,4-triazole ring is generally resistant to acid-catalyzed hydrolysis.[2][3] However, extreme pH values (very strong acids) and elevated temperatures can potentially lead to degradation over extended periods.
Q2: What are the potential sites of degradation on the molecule under acidic conditions?
A2: While the core heterocyclic rings are quite stable, the primary concern for degradation would be the cleavage of the C-C bonds connecting the pyridine rings to the triazole ring under harsh conditions (e.g., concentrated strong acids at high temperatures). However, this is not a common or easily occurring reaction. If the molecule were to have acid-labile functional groups attached, those would be the most likely points of degradation.
Q3: How does protonation affect the properties of the molecule?
A3: Protonation of the pyridine rings to form pyridinium ions will significantly increase the water solubility of the compound. This can be advantageous for certain applications. However, the positive charges on the pyridinium rings can also alter the electronic properties of the molecule, which may influence its reactivity and interactions with other molecules.
Q4: Can I use strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with this compound?
A4: For routine applications like dissolving the compound or adjusting the pH of a solution, dilute solutions of strong acids can be used. However, prolonged exposure to concentrated strong acids, especially at elevated temperatures, should be avoided unless the experimental protocol specifically requires it and potential degradation is accounted for.
Troubleshooting Guide: Stability Issues in Experiments
This section provides a structured approach to identifying and resolving common stability-related problems during your experiments.
Issue 1: Unexpected Experimental Results or Poor Reproducibility
If you are observing inconsistent results, it is crucial to consider the stability of your compound as a potential factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Step-by-Step Protocol for Stability Monitoring:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare your acidic experimental medium at the desired pH and temperature.
-
Add a known concentration of the compound to the acidic medium.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the aliquots using a suitable analytical technique to monitor for any changes in the parent compound concentration and the appearance of degradation products.
Issue 2: Visual Changes in the Solution (Color Change, Precipitation)
Visual changes can be an indicator of compound degradation or insolubility.
Potential Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| Color Change | Degradation of the compound, leading to colored byproducts. | Analyze the solution by UV-Vis spectroscopy and HPLC to identify new species.[4][5] |
| Precipitation | The protonated form of the compound may have limited solubility in the specific acidic medium or may be precipitating as a salt. | Adjust the pH, co-solvent composition, or temperature to improve solubility. |
Analytical Techniques for Monitoring Stability
A summary of recommended analytical methods to assess the stability of this compound.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the parent compound and detection of degradation products.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the molecular weights of potential degradation products.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the parent compound and any isolated degradation products. |
| UV-Vis Spectroscopy | Monitoring for changes in the electronic structure of the molecule, which may indicate degradation. |
Mechanistic Insights into Potential Degradation
While the core structure is robust, understanding the theoretical points of weakness can aid in designing stable experimental conditions.
Protonation Equilibrium:
The initial and most significant reaction in an acidic medium is the protonation of the pyridine nitrogens.
Caption: Reversible protonation of the pyridine moieties.
Under forcing acidic conditions (e.g., high concentration of strong acid and heat), the triazole ring, although generally stable, could theoretically undergo hydrolysis.
Hypothetical Triazole Ring Opening:
Caption: A hypothetical degradation pathway under harsh acidic conditions.
Note: This ring-opening is not a facile process and would require significant energy input.
Best Practices for Handling and Storage
To ensure the long-term stability of this compound in your laboratory:
-
Storage: Store the solid compound in a cool, dry, and dark place.
-
Solution Preparation: Prepare acidic solutions of the compound fresh for each experiment whenever possible. If storage of acidic solutions is necessary, store them at low temperatures (e.g., 4 °C) and protect them from light.
-
Inert Atmosphere: For long-term experiments in acidic solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, which can be exacerbated by acidic conditions.
By following these guidelines and employing the troubleshooting strategies outlined above, researchers can confidently work with this compound and ensure the reliability and accuracy of their experimental data.
References
Technical Support Center: Synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Welcome to the technical support center for the synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, with a focus on minimizing impurities and maximizing yield and purity.
I. Understanding the Synthesis Landscape
The synthesis of this compound, a valuable building block in coordination chemistry and materials science, typically proceeds through the condensation and subsequent cyclization of pyridine-based starting materials. Common routes include the use of isonicotinic acid, isonicotinonitrile, or pyridine-4-carboxaldehyde with a hydrazine source.[1] While seemingly straightforward, these methods are often accompanied by the formation of impurities that can complicate purification and affect the quality of the final product. This guide will address these challenges head-on, providing you with the knowledge to anticipate and mitigate these issues.
II. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during your synthesis. Each issue is presented with its potential causes and a step-by-step guide to resolving it.
Issue 1: Presence of a Significant Impurity with a Molecular Weight of 238.26 g/mol
Observation: Your mass spectrometry data shows a significant peak at m/z 239.2 (M+H)+, corresponding to a molecular weight of 238.26 g/mol , which is 15 units higher than the desired product (223.23 g/mol ). NMR analysis may also show additional signals.
Probable Cause: The most common impurity in this synthesis is the over-aminated byproduct, 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole .[2] This arises from the reaction of an excess of hydrazine with the intermediate, leading to the incorporation of an additional amino group at the N4 position of the triazole ring.
Solutions:
-
Stoichiometric Control of Hydrazine:
-
Causality: The formation of the 4-amino impurity is directly related to the stoichiometry of hydrazine. An excess of hydrazine, especially at elevated temperatures, can favor the formation of this byproduct.
-
Protocol: Carefully control the molar ratio of your pyridine-based starting material to hydrazine. Aim for a ratio as close to stoichiometric as possible, or a slight excess of the pyridine component.
-
-
Post-Synthesis Deamination:
-
Causality: If the 4-amino impurity has already formed, it can be chemically removed through a deamination reaction. This process converts the amino group into a diazonium salt, which is unstable and releases nitrogen gas, leaving the desired N-H triazole.
-
Protocol: Deamination of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole [2]
-
Dissolve the crude product containing the amino impurity in aqueous hydrochloric acid (e.g., 6M HCl).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise. Effervescence (release of N₂ gas) will be observed.
-
Stir the reaction mixture for several hours at low temperature.
-
Carefully neutralize the solution with a base (e.g., 10% NaOH solution) to precipitate the purified this compound.
-
Filter, wash with water, and dry the purified product.
-
Workflow for Deamination:
Caption: Workflow for the deamination of the 4-amino impurity.
-
Issue 2: Low Yield and Complex Reaction Mixture
Observation: The overall yield of the desired product is low, and the crude product shows multiple spots on a TLC plate or numerous peaks in the chromatogram.
Probable Causes:
-
Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted starting materials or intermediate species.
-
Side Reactions of Starting Materials: Starting materials like isonicotinic acid can undergo decarboxylation at high temperatures. Isonicotinonitrile can hydrolyze to isonicotinamide or isonicotinic acid in the presence of water.
-
Formation of 1,3,4-Oxadiazole Byproduct: When using isonicotinic acid hydrazide as a precursor, a competing cyclization pathway can lead to the formation of a 1,3,4-oxadiazole derivative, especially under harsh dehydrating conditions.
Solutions:
-
Reaction Monitoring and Optimization:
-
Causality: Careful monitoring of the reaction progress allows for the determination of the optimal reaction time and temperature to maximize the formation of the desired product while minimizing side reactions.
-
Protocol:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Optimize the reaction temperature and time. For instance, if starting from isonicotinonitrile and hydrazine, a temperature of around 130°C in a high-boiling solvent like ethylene glycol is often employed.[2]
-
Consider using microwave irradiation to potentially reduce reaction times and improve yields.[1]
-
-
-
Control of Reaction Conditions:
-
Causality: The choice of solvent and the presence of catalysts can significantly influence the reaction pathway.
-
Protocol:
-
Ensure anhydrous conditions when the formation of 1,3,4-oxadiazole is a concern.
-
The use of a suitable catalyst, such as a Lewis acid, may promote the desired cyclization to the 1,2,4-triazole.
-
Key Reaction Parameters and Their Impact:
-
| Parameter | Effect on Purity | Recommendation |
| Temperature | High temperatures can promote side reactions and decomposition. | Optimize for the specific starting materials, often in the range of 130-190°C. |
| Solvent | The polarity and boiling point of the solvent can affect reaction rates and solubility of intermediates. | High-boiling polar solvents like ethylene glycol or DMF are commonly used. |
| Stoichiometry | Excess hydrazine leads to the 4-amino impurity. | Use near-stoichiometric amounts of reactants. |
| Catalyst | Can influence the rate and selectivity of the cyclization. | For some routes, a base or acid catalyst may be beneficial. |
Issue 3: Difficulty in Purification
Observation: The crude product is difficult to purify by simple recrystallization, and impurities co-elute with the product during column chromatography.
Probable Causes:
-
Similar Polarity of Product and Impurities: The desired product and major impurities may have very similar polarities, making them difficult to separate.
-
Poor Solubility of the Product: The product may have low solubility in common organic solvents, making chromatographic purification challenging.
Solutions:
-
Recrystallization with an Appropriate Solvent System:
-
Causality: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Protocol:
-
Experiment with different solvents for recrystallization. Ethanol is often a good starting point for this compound.[2]
-
If a single solvent is not effective, consider a mixed solvent system.
-
-
-
Column Chromatography Optimization:
-
Causality: The choice of stationary and mobile phases is critical for achieving good separation in column chromatography.
-
Protocol:
-
Silica gel is a common stationary phase.
-
A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be effective.
-
The addition of a small amount of a basic modifier like triethylamine to the mobile phase can sometimes improve the peak shape and separation of basic compounds like pyridines.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are:
-
Isonicotinic acid and hydrazine: This route involves the formation of hydrazide intermediates followed by cyclization.[1][2]
-
Isonicotinonitrile and hydrazine: This is a direct method that often takes place at elevated temperatures in a high-boiling solvent.[2]
-
Pyridine-4-carboxaldehyde and hydrazine: This method proceeds through a hydrazone intermediate which is then cyclized, often with an oxidizing agent.[1]
Q2: What is the mechanism of formation for the 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole impurity?
A2: The formation of the 4-amino impurity is believed to occur through the reaction of an intermediate with an excess of hydrazine. The exact mechanism can vary depending on the starting materials, but it generally involves the nucleophilic attack of a second molecule of hydrazine on an intermediate prior to or after the initial cyclization.
Q3: Are there any specific analytical techniques recommended for monitoring the reaction and assessing the purity of the final product?
A3: Yes, a combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and assessment of the final product's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities. For this compound, you would expect to see characteristic signals for the pyridine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N stretch of the triazole ring.
Q4: Can reaction conditions be modified to favor the formation of the desired 1H-1,2,4-triazole over other isomers?
A4: The regioselectivity of 1,2,4-triazole formation can be influenced by several factors, including the choice of catalyst and the nature of the substituents. In the synthesis of 3,5-disubstituted 1,2,4-triazoles, the reaction conditions can be tuned to favor the desired isomer. However, for the symmetrically substituted this compound, the primary concern is typically the formation of the 4-amino substituted byproduct rather than other positional isomers of the triazole ring itself.
Q5: What are the safety precautions to consider when working with hydrazine?
A5: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.
IV. Key Synthetic Pathway and Potential Impurity Formation
The following diagram illustrates a generalized synthetic pathway starting from a pyridine derivative and hydrazine, highlighting the point at which the common 4-amino impurity can be formed.
References
Technical Support Center: Enhancing the Luminescent Quantum Yield of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine Complexes
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine (tdpy) complexes. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and characterization of these promising luminescent compounds. Drawing from established principles of coordination chemistry and photophysics, this resource aims to empower you to troubleshoot experiments effectively and enhance the luminescent quantum yield (QY) of your tdpy complexes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with tdpy and its metal complexes.
Q1: What is this compound (tdpy) and why is it used in luminescent complexes?
This compound is a heterocyclic organic ligand featuring a central 1,2,4-triazole ring linked to two pyridine rings.[1][2] This structure makes it an excellent bridging ligand for constructing coordination polymers and metal-organic frameworks (MOFs).[1][3] The presence of both triazole and pyridine moieties allows for versatile coordination with various metal ions.[1] Its rigid and planar structure can lead to the formation of complexes with enhanced fluorescence and phosphorescence properties, making it a valuable component in the development of luminescent materials for applications such as bioimaging, sensing, and optoelectronics.[1][4]
Q2: What is Luminescent Quantum Yield (QY) and why is it a critical parameter?
The luminescent quantum yield (QY) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[5] A high QY is desirable for applications requiring bright luminescence, such as in bioimaging probes and light-emitting devices.[6] The QY is influenced by the competition between radiative (light-emitting) and non-radiative decay pathways from the excited state.[5] Factors that minimize non-radiative processes, such as structural rigidity and minimizing solvent interactions, can lead to a higher quantum yield.[4]
Q3: What are the typical synthesis methods for tdpy and its metal complexes?
The synthesis of the tdpy ligand itself can be achieved through several routes. One common method involves the reaction of isonicotinic acid with hydrazine, followed by a deamination process.[3][7] Another approach uses the condensation of pyridine-4-carboxaldehyde with hydrazine hydrate, followed by a cyclization step.[8] The synthesis of tdpy metal complexes typically involves the reaction of the tdpy ligand with a metal salt in a suitable solvent, often under solvothermal conditions to promote crystallization.[9] The choice of metal ion, solvent, and reaction conditions can significantly influence the final structure and properties of the complex.
Q4: What factors can lead to a low quantum yield in tdpy complexes?
Several factors can contribute to a low quantum yield in these complexes:
-
Vibrational Quenching: Flexible components in the ligand or coordinated solvent molecules can lead to non-radiative decay through vibrational modes.
-
Solvent Effects: The polarity and viscosity of the solvent can influence the stability of the excited state and promote non-radiative pathways.
-
Concentration Quenching: At high concentrations, intermolecular interactions can lead to self-quenching of the luminescence.
-
Presence of Quenchers: Impurities or other species in the solution, such as molecular oxygen, can quench the excited state.
-
Incomplete Complex Formation: The presence of uncoordinated ligands or metal ions can result in lower overall luminescence.
II. Troubleshooting Guide for Low Quantum Yield
This section provides a systematic approach to diagnosing and resolving issues of low luminescent quantum yield in your tdpy complex experiments.
Problem: The synthesized tdpy complex exhibits significantly lower than expected luminescence or quantum yield.
Step 1: Verify Ligand and Complex Purity
Rationale: Impurities can act as quenchers or interfere with the desired complex formation, leading to reduced luminescence.
Protocol:
-
Ligand Purity Check: Before complexation, confirm the purity of your synthesized tdpy ligand using techniques like ¹H NMR, ¹³C NMR, and elemental analysis.[10] Compare the obtained spectra with literature data.[3]
-
Complex Purity Check: After synthesis, purify the complex using methods such as recrystallization or column chromatography.
-
Characterization: Confirm the formation and purity of the desired complex using techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis. For crystalline materials, single-crystal X-ray diffraction is the definitive method for structural confirmation.
Step 2: Optimize Reaction Conditions for Complex Formation
Rationale: Incomplete or side reactions during synthesis can lead to a mixture of products with varying luminescent properties.
Protocol:
-
Stoichiometry: Systematically vary the metal-to-ligand molar ratio to ensure complete coordination.
-
Solvent Selection: Experiment with different solvents or solvent mixtures to improve the solubility of reactants and facilitate the desired coordination geometry.
-
Temperature and Time: Optimize the reaction temperature and duration. In situ monitoring of the reaction using techniques like UV-Vis or fluorescence spectroscopy can be beneficial.
-
pH Control: For reactions in aqueous or protic solvents, the pH can significantly affect the protonation state of the triazole ligand and influence coordination.[11]
Step 3: Investigate and Mitigate Quenching Effects
Rationale: Various external and internal factors can lead to non-radiative deactivation of the excited state, thereby lowering the quantum yield.
Protocol:
-
Degassing: Remove dissolved oxygen, a known quencher of triplet excited states, from the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before measurements.
-
Solvent Effects: Measure the quantum yield in a series of solvents with varying polarity and viscosity to assess the impact of the solvent environment. More rigid media, such as frozen solutions at 77 K or incorporation into a polymer matrix, can enhance luminescence by reducing vibrational quenching.[10][12]
-
Concentration Dependence: Measure the luminescence intensity and quantum yield at different concentrations to check for concentration quenching. If observed, perform measurements at lower concentrations.
Experimental Workflow for Troubleshooting Low Quantum Yield
Caption: A systematic workflow for troubleshooting low luminescent quantum yield in tdpy complexes.
III. Advanced Strategies for Quantum Yield Enhancement
Once common issues are addressed, the following strategies can be employed to further enhance the luminescent quantum yield of your tdpy complexes.
Strategy 1: Ancillary Ligand Modification
Rationale: The introduction of ancillary (co-)ligands can significantly influence the photophysical properties of the complex by altering the coordination environment of the metal center and modifying the energy of the excited states.[11]
Implementation:
-
Steric Hindrance: Incorporate bulky ancillary ligands to shield the emissive center from solvent quenching and prevent close packing in the solid state, which can lead to quenching.
-
Electronic Effects: Utilize ancillary ligands with electron-donating or electron-withdrawing groups to tune the energy of the metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) excited states.[11]
Strategy 2: Formation of Rigid Structures
Rationale: Restricting intramolecular vibrations and rotations can minimize non-radiative decay pathways, thereby increasing the quantum yield.[4]
Implementation:
-
Coordination Polymers and MOFs: The formation of extended, rigid structures like coordination polymers or MOFs can significantly enhance luminescence by reducing vibrational quenching.[13][14]
-
Intramolecular π-π Stacking: Designing ligands that promote intramolecular π-π stacking interactions can increase structural rigidity and lead to solid-state luminescence enhancement.[15]
Strategy 3: Host-Guest Chemistry
Rationale: Encapsulating the luminescent tdpy complex within a host matrix can protect it from external quenchers and provide a rigid environment.
Implementation:
-
Polymer Matrices: Disperse the tdpy complex in a transparent polymer matrix to create a solid-state sample with reduced vibrational quenching.
-
Supramolecular Cages: Encapsulate the complex within a supramolecular host to isolate it from the bulk solvent and potential quenchers.
IV. Data Summary and Protocols
Table 1: Factors Influencing Luminescent Quantum Yield
| Factor | Effect on Quantum Yield | Troubleshooting/Enhancement Strategy |
| Purity | Impurities can act as quenchers. | Rigorous purification of ligand and complex. |
| Solvent | Polarity and viscosity affect excited state stability. | Use of non-polar, viscous, or rigid media. |
| Temperature | Lower temperatures reduce vibrational quenching. | Low-temperature photophysical measurements (e.g., 77 K). |
| Concentration | High concentrations can lead to self-quenching. | Optimize concentration for measurements. |
| Oxygen | Quenches triplet excited states. | Degassing of solutions prior to measurement. |
| Structural Rigidity | Reduces non-radiative decay. | Formation of coordination polymers, MOFs, or use of bulky ancillary ligands. |
Protocol 1: General Synthesis of a Tdpy Metal Complex
-
Dissolve this compound (1 mmol) in a suitable solvent (e.g., DMF, ethanol).
-
In a separate vessel, dissolve the metal salt (e.g., ZnCl₂, Cd(NO₃)₂, 1 mmol) in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
If necessary, add any ancillary ligands at this stage.
-
Transfer the reaction mixture to a Teflon-lined autoclave for solvothermal synthesis, or reflux for a specified period.
-
Allow the mixture to cool slowly to room temperature to promote crystallization.
-
Collect the product by filtration, wash with the solvent, and dry under vacuum.
Protocol 2: Quantum Yield Measurement (Relative Method)
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with your sample.[5]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and your tdpy complex in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Data Acquisition: Record the absorption spectrum and the fluorescence emission spectrum for each solution.
-
Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
V. References
-
Vertex AI Search. (2025, December 5). Synthesis and Characterization of this compound.
-
SciSpace. Synthesis, Spectroscopy and Photophysical Properties of Ruthenium Triazole Complexes and Their Application as Dye-Molecules in.
-
Adventures in the photophysics of triazole-based complexes. (2022, December 14).
-
PMC. Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates.
-
ACS Publications. Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates.
-
Scattergood, P. A., Sinopoli, A., & Elliott, P. I. P. (2017). Photophysics and photochemistry of 1,2,3-triazole-based complexes. Coordination Chemistry Reviews, 350, 105-120.
-
Wikipedia. Quantum yield.
-
Smolecule. This compound.
-
ResearchGate. Photophysical properties of metal complexes.
-
ResearchGate. Photophysics and photochemistry of 1,2,3-triazole-based complexes | Request PDF.
-
Axios Research. This compound.
-
RSC Publishing. (2014, February 17). Recent progress in metal–organic complexes for optoelectronic applications.
-
RSC Publishing. Synthesis, structure and photoluminescence of Cu(i) complexes containing new functionalized 1,2,3-triazole ligands.
-
PMC. Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments.
-
ResearchGate. Quantum yield and photometric parameters of some transition metal ion schiff base complexes.
-
MDPI. Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
-
Scholars Research Library. Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes.
-
Navigating the Technical Aspects of this compound.
-
YouTube. (2025, July 18). Photochemistry: Quantum Yield, reasons for high & low quantum yield.
-
RSC Publishing. Using a diphenyl-bi-(1,2,4-triazole) tricarbonylrhenium(i) complex with intramolecular π–π stacking interaction for efficient solid-state luminescence enhancement.
-
AIP Publishing. (2023, August 7). Computational quantum chemistry of metal–organic frameworks.
-
RSC Publishing. Ultrahigh luminescence quantum yield lanthanide coordination polymer as a multifunctional sensor.
-
ResearchGate. (2025, October 16). (PDF) Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
-
ACS Publications. (2024, January 15). Construction of Highly Luminescent Lanthanide Coordination Polymers and Their Visualization for Luminescence Sensing.
-
ResearchGate. (2025, October 15). (PDF) Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.
-
Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
-
NIH. Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands.
-
PubMed. (2020, December 10). Highly Luminescent 4 H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.
-
ResearchGate. Ultrahigh luminescence quantum yield lanthanide coordination polymer as multifunctional sensor | Request PDF.
-
Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
-
PubMed. Synthesis of a series of 4-pyridyl-1,2,4-triazole-containing cadmium(II) luminescent complexes.
-
RSC Publishing. Mononuclear copper(i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand: synthesis, crystal structure, TADF-luminescence, and mechanochromic effects.
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.
References
- 1. Buy this compound | 4329-78-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in metal–organic complexes for optoelectronic applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60449G [pubs.rsc.org]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. nbinno.com [nbinno.com]
- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 10. Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ultrahigh luminescence quantum yield lanthanide coordination polymer as a multifunctional sensor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Using a diphenyl-bi-(1,2,4-triazole) tricarbonylrhenium(i) complex with intramolecular π–π stacking interaction for efficient solid-state luminescence enhancement - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling the Synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Welcome to the technical support guide for the synthesis and scale-up of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this valuable heterocyclic compound from the laboratory bench to pilot or production scale. Our goal is to provide practical, field-proven insights and troubleshooting strategies to overcome common challenges, ensuring a safe, robust, and repeatable process.
Section 1: Synthesis Pathway Overview & Key Control Points
The synthesis of this compound can be accomplished through several routes.[1] A prevalent and scalable method begins with isonicotinic acid and hydrazine, proceeding through a key 4-amino-triazole intermediate.[2][3] Understanding this pathway is critical for identifying potential scale-up bottlenecks.
The overall transformation involves two major stages:
-
Cyclization: Formation of the 1,2,4-triazole ring system.
-
Deamination: Removal of the N-amino group from the intermediate to yield the final product.
Below is a generalized workflow illustrating these critical steps.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine: The Crystallographic Gold Standard and Its Alternatives
For researchers, medicinal chemists, and material scientists, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. In the realm of drug discovery and materials science, an erroneous structural assignment can lead to the costly pursuit of inactive compounds or materials with suboptimal properties.[1][2][3] The heterocyclic compound 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a versatile building block in the construction of metal-organic frameworks (MOFs) and a potential scaffold for pharmacologically active agents, is no exception.[4] Its precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions, dictates its function. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of this compound, alongside a discussion of complementary analytical techniques.
The Imperative of Structural Integrity
Before delving into the crystallographic validation, it is crucial to understand the synthetic origins of this compound. A common synthetic route involves the condensation of isonicotinic hydrazide with a suitable cyclizing agent, or the reaction of pyridine-4-carbonitrile with hydrazine, followed by cyclization.[5] Given the potential for side reactions and the formation of isomeric byproducts, rigorous structural confirmation is not merely a formality but a scientific necessity.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound.[6][7] This technique provides atomic-level resolution, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[8][9]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully elucidated crystal structure is a meticulous process. Each step is critical for obtaining high-quality data.
Step-by-Step Protocol for Crystallographic Validation
-
Crystal Growth (The Art of Patience): The most crucial and often challenging step is obtaining single crystals of suitable size and quality.[10] For this compound, slow evaporation of a solution in a solvent system where the compound has moderate solubility, such as ethanol/water or DMF/water mixtures, is a promising approach. The principle here is to allow the molecules to self-assemble into a highly ordered lattice, minimizing defects. A dust-free environment is paramount, as nucleation sites should be minimal to encourage the growth of a few large crystals rather than many small ones.[10]
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal must be a single, well-defined entity, free from cracks or twinning.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis. This initial model is then refined against the experimental data to optimize the atomic coordinates, bond lengths, and angles, resulting in a final, high-resolution molecular structure.
Interpreting the Crystallographic Data
The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of information. Below is a hypothetical, yet representative, table of crystallographic data for a compound in the family of this compound, based on published data for similar structures.[11][12]
| Parameter | Hypothetical Value for a Related Structure | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 5.93, b = 10.97, c = 14.80 | The lengths of the unit cell axes. |
| α, β, γ (°) | α = 90, β = 98.62, γ = 90 | The angles between the unit cell axes. |
| Volume (ų) | 940.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | ~1.0 | An indicator of the quality of the structural refinement. |
The molecular structure of this compound, as would be revealed by X-ray crystallography, can be visualized as follows:
Alternative and Complementary Techniques
While single-crystal X-ray crystallography is the definitive method, obtaining suitable crystals can be a significant bottleneck.[7][13] In such cases, or to gain additional insights, other analytical techniques are indispensable.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry in solution.[6][14] | Non-destructive, provides data on the molecule's structure and dynamics in solution, which is often more biologically relevant.[14] | Does not provide precise bond lengths and angles; can be complex to interpret for large or symmetric molecules. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of the compound.[6][15] | High sensitivity, requires very small amounts of sample. | Provides limited information about the three-dimensional structure. |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of a crystalline solid, useful for phase identification and assessing purity.[7][13] | Does not require single crystals; useful for analyzing bulk material. | Structure solution from powder data is significantly more challenging than from single-crystal data.[7][13] |
A Synergistic Approach to Structural Validation
The most robust approach to structural validation employs a combination of these techniques. For this compound, an ideal workflow would involve:
-
Initial Characterization: Use NMR and MS to confirm the correct molecular formula and basic connectivity, ensuring the desired product has been synthesized.
-
Purity Assessment: Employ PXRD to confirm the bulk sample is a single crystalline phase.
-
Definitive Structure Elucidation: Obtain single crystals and perform X-ray crystallography to determine the precise three-dimensional structure.
This multi-faceted approach ensures not only the correct molecular structure but also the purity and solid-state form of the compound, providing a solid foundation for its application in drug discovery and materials science.
Conclusion
The structural validation of this compound, a molecule of significant interest, is a critical step in its scientific exploration. While techniques like NMR and mass spectrometry provide essential pieces of the puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a complete and unambiguous three-dimensional atomic arrangement. The meticulous process, from crystal growth to data refinement, is a testament to the rigor required in modern chemical research. By integrating crystallographic data with insights from other analytical methods, researchers can proceed with confidence in their downstream applications, accelerating the pace of innovation in medicine and materials.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Molecular drug targets and structure based drug design: A holistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. How To [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
A Tale of Two Ligands: A Comparative Guide to 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine and Bipyridine in MOF Synthesis
For researchers, scientists, and drug development professionals engaged in the design and synthesis of Metal-Organic Frameworks (MOFs), the choice of organic ligand is a critical determinant of the final material's properties and performance. This guide provides an in-depth, objective comparison between a promising, nitrogen-rich heterocyclic ligand, 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, and the archetypal bipyridine ligands. By examining their structural nuances and the resulting impact on MOF characteristics such as porosity, stability, and catalytic activity, this document aims to equip researchers with the insights necessary to make informed decisions in ligand selection for targeted applications.
The Ligand's Role: More Than Just a Linker
The organic ligand in a MOF serves as the "strut" that connects the metal-based "joints," or secondary building units (SBUs), to form a porous, crystalline framework. While seemingly straightforward, the ligand's geometry, functionality, and electronic properties profoundly influence the MOF's topology, pore environment, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery.
Bipyridine-based ligands, particularly 4,4'-bipyridine, are among the most extensively studied linkers in MOF chemistry due to their commercial availability, rigidity, and linear coordination geometry, which often lead to predictable and robust frameworks.[1] However, the quest for MOFs with enhanced functionalities has driven the exploration of more complex ligands. This compound emerges as a compelling alternative, introducing a central, nitrogen-rich 1,2,4-triazole ring between the two pyridyl coordinating groups. This seemingly subtle modification has profound implications for the resulting MOF's properties.
Structural and Functional Divergence: A Head-to-Head Comparison
The primary distinction between this compound and bipyridine ligands lies in the central moiety. The direct C-C bond in bipyridine results in a relatively planar and rigid linker. In contrast, the 1,2,4-triazole ring in this compound introduces several key features:
-
Increased Nitrogen Content: The triazole ring introduces additional nitrogen atoms into the MOF's porous structure. These nitrogen atoms, with their lone pairs of electrons, can act as Lewis basic sites, enhancing the framework's affinity for specific guest molecules, particularly acidic gases like CO2.[2][3]
-
Altered Coordination Geometry: The triazole ring can offer additional coordination sites, potentially leading to different network topologies compared to the linear coordination of bipyridine.
-
Hydrogen Bonding Capabilities: The N-H group on the triazole ring can participate in hydrogen bonding interactions within the MOF structure, which can influence the framework's stability and guest-host interactions.
The following diagram illustrates the structural differences and their influence on MOF assembly.
Caption: Ligand structure dictates MOF properties.
Performance Metrics: A Data-Driven Analysis
The theoretical advantages of the triazole-based ligand are borne out in experimental data. Below is a summary of key performance indicators comparing MOFs synthesized with this compound analogues and bipyridine-based MOFs.
| Performance Metric | Bipyridine-based MOFs | Triazole-Dipyridine-based MOFs | Rationale for Difference |
| CO2 Adsorption Capacity | Moderate | Significantly Enhanced | The nitrogen-rich triazole ring provides additional Lewis basic sites, increasing the affinity for CO2.[2][4] |
| Catalytic Activity (e.g., CO2 Cycloaddition) | Active | Higher Activity | The triazole moiety can act as a co-catalyst, enhancing the interaction with substrates like CO2.[2][5] |
| Thermal Stability | Generally high (e.g., up to ~355 °C for some)[6] | Can be very high (e.g., up to 285-361 °C for some energetic MOFs)[7][8] | The triazole ring can contribute to a more robust framework through stronger coordination and potential hydrogen bonding. |
| Porosity (BET Surface Area) | Variable, can be high (e.g., 596 m²/g for a Co-bipy MOF)[1] | Can be high (e.g., a triazole-containing MOF showed a CO2 uptake of 160.8 cm³/g)[2] | Dependent on the specific synthesis conditions and resulting topology. |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step methodologies for the synthesis of MOFs using both ligand types.
Protocol 1: Synthesis of a Bipyridine-Based MOF (UiO-67(bipy) Analogue)
This protocol is adapted from established solvothermal methods for the synthesis of zirconium-based MOFs.[9]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
5,5'-Dicarboxy-2,2'-bipyridine (H₂dcbp)
-
Benzoic acid (modulator)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetonitrile
Procedure:
-
In a 100 mL round-bottom flask, dissolve ZrCl₄ and 5,5'-dicarboxy-2,2'-bipyridine in DMF.
-
Add benzoic acid as a modulator to control crystal growth and reduce defects.
-
Transfer the solution to a Teflon-lined autoclave and heat at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product sequentially with DMF, methanol, and acetonitrile to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove residual solvent.
Protocol 2: Synthesis of a this compound-Based MOF
This protocol is a generalized procedure based on the synthesis of similar triazole-containing MOFs.[10][11]
Materials:
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O)
-
This compound
-
Co-ligand (e.g., a dicarboxylic acid like 2,5-thiophenedicarboxylic acid)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Combine the metal salt, this compound, and the co-ligand in a solvent mixture such as DMF/ethanol in a Teflon-lined autoclave.
-
Seal the autoclave and heat at a specific temperature (e.g., 120 °C) for a set duration (e.g., 72 hours).
-
Allow the autoclave to cool down to room temperature.
-
Filter the resulting crystalline product and wash thoroughly with the synthesis solvent (e.g., DMF) followed by a lower-boiling solvent like ethanol.
-
Dry the product under vacuum to obtain the activated MOF.
The following diagram outlines the general workflow for MOF synthesis.
Caption: General workflow for MOF synthesis.
Conclusion and Future Outlook
While bipyridine ligands remain a cornerstone in MOF synthesis due to their simplicity and the predictability of the resulting frameworks, this compound and its analogues represent a significant step forward in the rational design of functional materials. The introduction of the nitrogen-rich triazole core offers a clear pathway to enhancing gas adsorption properties, particularly for CO2, and boosting catalytic performance. The potential for increased thermal stability further broadens the application scope of these materials.
For researchers aiming to develop MOFs for applications in carbon capture, catalysis for green chemistry, and potentially as platforms for drug delivery where specific host-guest interactions are paramount, this compound is a highly promising ligand that warrants significant consideration. Future research will likely focus on further functionalization of the triazole ring and the pyridyl groups to fine-tune the electronic and steric properties of the resulting MOFs, paving the way for even more sophisticated and high-performing materials.
References
- 1. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Experimental Findings of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine with DFT Calculations
For researchers, medicinal chemists, and material scientists, the synthesis of novel heterocyclic compounds like 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine opens avenues for the development of new pharmaceuticals, coordination polymers, and functional materials. However, the journey from synthesis to application is paved with rigorous structural verification. While experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational data, their interpretation can be complex. This guide provides an in-depth protocol for leveraging Density Functional Theory (DFT) calculations to validate and complement experimental findings for this compound, ensuring a higher degree of confidence in the synthesized structure.
The Synergy of Experiment and Theory
In modern chemical research, the integration of computational chemistry with experimental work is no longer a novelty but a necessity.[1] DFT has emerged as a powerful tool to predict molecular properties with a favorable balance of accuracy and computational cost. By calculating parameters such as optimized geometry, vibrational frequencies, and NMR chemical shifts, we can create a theoretical "fingerprint" of a molecule. Comparing this fingerprint with experimental data allows for a robust validation of the proposed chemical structure. This synergistic approach is particularly valuable for complex heterocyclic systems where spectral assignments can be ambiguous.
Experimental Profile of this compound
The synthesis of this compound has been reported through various methods, often involving the cyclization of pyridine-containing precursors.[2][3] A key publication by Liu and Yang (2008) provides essential spectroscopic data for this compound, which will serve as our experimental benchmark.[3][4]
Spectroscopic Data:
-
¹H-NMR (400 MHz, DMSO-d₆): δ = 8.78 (4H, d, py-H), 8.02 (4H, d, py-H)[3][4]
-
IR (KBr pellet, cm⁻¹): 1607 (s), 1448 (m), 1144 (w), 983 (m), 838 (w), 724 (m), 513 (w)[3][4]
This data provides the initial experimental evidence for the structure of the synthesized compound. The simplicity of the ¹H-NMR spectrum suggests a symmetrical molecule, consistent with the proposed structure. The IR spectrum shows characteristic peaks for the aromatic pyridine and triazole rings.
A Step-by-Step DFT Protocol for Structural Validation
To computationally validate the experimental findings, we will perform DFT calculations using the Gaussian suite of programs. The choice of the functional and basis set is critical for obtaining accurate results. For organic molecules containing nitrogen heterocycles, the B3LYP functional combined with the 6-31G(d) basis set has been shown to provide reliable results for both geometry and vibrational frequencies.[5][6]
I. Molecular Geometry Optimization
The first step is to obtain the minimum energy structure of this compound.
Workflow for Geometry Optimization:
Caption: Workflow for Geometry Optimization using DFT.
Gaussian Input File (dipyridyl_triazole_opt.gjf):
-
Causality: The initial coordinates can be generated using molecular drawing software or by modifying the crystal structure of a similar molecule. The optimization calculation will then find the most stable arrangement of the atoms in the gas phase.
II. Vibrational Frequency Calculation
Once the geometry is optimized, we can calculate the vibrational frequencies, which correspond to the peaks in an IR spectrum.
Workflow for Vibrational Frequency Calculation:
Caption: Workflow for Vibrational Frequency Calculation.
Gaussian Input File (dipyridyl_triazole_freq.gjf):
-
Trustworthiness: It is crucial to use the optimized geometry for frequency calculations. A frequency calculation on a non-optimized structure will yield imaginary frequencies, indicating that the structure is not at a potential energy minimum. The absence of imaginary frequencies in the output confirms a true minimum energy structure.
III. NMR Chemical Shift Calculation
To validate the ¹H-NMR data, we can calculate the isotropic shielding values and convert them to chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this purpose.
Workflow for NMR Chemical Shift Calculation:
References
A Researcher's Guide to the Spectroscopic Cross-Verification of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine
For researchers, medicinal chemists, and material scientists, the unambiguous structural confirmation of synthesized heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth cross-referencing of the spectroscopic data for the versatile ligand, 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine (also known as 3,5-di(4-pyridyl)-1H-1,2,4-triazole), with established literature values. By presenting a detailed comparison of experimental data with published findings, this document aims to serve as a practical resource for the validation of this important chemical entity.
Introduction to this compound
This compound is a nitrogen-rich heterocyclic compound that has garnered significant interest in coordination chemistry, materials science, and drug discovery.[1] Its multitopic nature, arising from the pyridine and triazole nitrogen atoms, allows it to act as a versatile bridging ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, the 1,2,4-triazole core is a well-known pharmacophore present in a variety of biologically active molecules.[2]
Given its utility, the precise and accurate characterization of this compound is paramount. This guide will focus on the key spectroscopic techniques used for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for this compound, cross-referenced with literature values. This allows for a direct comparison and verification of experimentally obtained data.
Table 1: ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by two distinct doublets in the aromatic region, corresponding to the protons of the two pyridine rings.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[3][4] | Multiplicity | Number of Protons |
| Pyridine H (ortho to N) | User to input experimental data | 8.78 | Doublet (d) | 4H |
| Pyridine H (meta to N) | User to input experimental data | 8.02 | Doublet (d) | 4H |
| Triazole N-H | User to input experimental data | Not reported | Broad Singlet | 1H |
Note: The triazole N-H proton signal may be broad and its chemical shift can be highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) for 4-amino analogue[5] |
| Triazole C3, C5 | User to input experimental data | 153.0 |
| Pyridine C (ortho to N) | User to input experimental data | 150.1 |
| Pyridine C (ipso-C) | User to input experimental data | 133.9 |
| Pyridine C (meta to N) | User to input experimental data | 122.0 |
Table 3: Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation pattern.
| Ion | Experimental m/z | Literature m/z[3][4] | Relative Intensity (%) |
| [M+H]⁺ | User to input experimental data | 224.2 | 100 |
| [M+2H]²⁺ or [M+Na]⁺ | User to input experimental data | 225.2 | 15 |
| [Fragment] | User to input experimental data | 218.3 | 5 |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are provided.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the acquired free induction decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
-
Acquisition Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Mass range: m/z 50-500
-
Visualization of Molecular Structure and Spectroscopic Logic
To visually represent the molecular structure and the relationship between the spectroscopic techniques, the following diagrams are provided.
References
A Comparative Investigation into the Thermal Stability of Dipyridyl Triazole Isomers: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the thermal stability of heterocyclic compounds is a critical parameter influencing their synthesis, storage, and application. Among these, dipyridyl triazole isomers are of significant interest due to their versatile coordination chemistry and potential as ligands in functional materials and as scaffolds in drug discovery. This guide provides a comparative study of the thermal stability of two key dipyridyl triazole isomers: 3,5-di(pyridin-2-yl)-1H-1,2,4-triazole and its 4-amino analogue, 4-amino-3,5-di(pyridin-2-yl)-4H-1,2,4-triazole. We will delve into the synthetic considerations for these isomers and present a detailed analysis of their thermal decomposition behavior using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction to Dipyridyl Triazole Isomers and the Significance of Thermal Stability
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. When substituted with two pyridyl rings, a family of dipyridyl triazole isomers is generated, each with unique electronic and steric properties. The position of the pyridyl groups and the nature of other substituents on the triazole ring significantly impact the molecule's ability to coordinate with metal ions and its overall stability.
Thermal stability is a crucial characteristic for any compound intended for use in applications where it might be exposed to elevated temperatures. For researchers in drug development, understanding the thermal decomposition profile is essential for formulation, processing, and storage, ensuring the integrity and efficacy of the active pharmaceutical ingredient. In materials science, high thermal stability is often a prerequisite for the development of robust metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and sensing.
This guide will focus on two isomers:
-
3,5-di(pyridin-2-yl)-1H-1,2,4-triazole: A fundamental dipyridyl triazole structure.
-
4-amino-3,5-di(pyridin-2-yl)-4H-1,2,4-triazole (abpt): An isomer featuring an amino group at the 4-position of the triazole ring, which can significantly alter its chemical and physical properties.
Synthesis of Dipyridyl Triazole Isomers
The synthesis of these isomers can be achieved through established routes, often involving the cyclization of pyridine-containing precursors. The choice of synthetic pathway is critical in selectively obtaining the desired isomer.
Synthesis of 4-amino-3,5-di(pyridin-2-yl)-4H-1,2,4-triazole (abpt)
A common method for the synthesis of 4-amino-3,5-disubstituted-1,2,4-triazoles involves the reaction of a nitrile with hydrazine hydrate. For abpt, 2-cyanopyridine serves as the starting material.
Reaction Scheme:
4-amino-3,5-di(pyridin-2-yl)-4H-1,2,4-triazole + NaNO2 + HCl → 3,5-di(pyridin-2-yl)-1H-1,2,4-triazole + N2 + H2O + NaCl
A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of HPLC and NMR for 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
In the landscape of chemical synthesis, particularly for drug development and materials science, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. For novel heterocyclic compounds like 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a versatile building block and ligand, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity determination of this molecule. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and robust analytical strategy.
The Analytical Imperative: Why Purity Matters
This compound is a molecule of significant interest due to its rigid, planar structure and the presence of multiple nitrogen donor sites, making it an excellent candidate for constructing metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. In a pharmaceutical context, even minute impurities can lead to altered biological activity, increased toxicity, or unpredictable side effects. Therefore, relying on a single analytical method can be misleading. This guide champions the use of orthogonal techniques—methods that measure the same attribute via different physical principles—to build a comprehensive and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC excels at physically separating the target compound from impurities within a sample mixture. For a moderately polar, aromatic compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Expertise & Causality: Designing the HPLC Method
The success of an HPLC analysis hinges on the logical selection of its parameters. Our objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurity peaks.
-
Column Selection: A C18 (octadecylsilyl) column is the industry standard for RP-HPLC and is chosen here for its hydrophobic stationary phase, which effectively retains and separates compounds based on their polarity. The aromatic nature of our target compound ensures sufficient interaction and retention.
-
Mobile Phase Strategy: We employ a gradient elution, starting with a high concentration of a polar aqueous phase and gradually increasing the concentration of a less polar organic phase (acetonitrile). This is causally superior to an isocratic (constant composition) method because it allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run, ensuring a comprehensive screen. The addition of a buffer like ammonium acetate helps maintain a consistent pH and improves peak shape by preventing undesirable interactions with the silica backbone of the column.
-
Detector Selection: The conjugated aromatic system of pyridyl and triazole rings results in strong UV absorbance. A Diode Array Detector (DAD) is selected, as it provides UV-Vis spectra for each peak, which can help in peak identification and co-elution assessment. The optimal detection wavelength (λmax) should be determined experimentally but is anticipated to be in the 260-280 nm range.
Experimental Protocol: HPLC Purity Determination
This protocol is designed to be a self-validating system, where peak shape and resolution serve as internal checks on method performance.
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Ammonium Acetate in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | General-purpose column with good resolution. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with preventing peak overload. |
| Detector | Diode Array Detector (DAD) | Provides spectral data for peak purity analysis. |
| Detection λ | 270 nm (or empirically determined λmax) | Wavelength for optimal analyte response. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B; 20-25 min: 5% B (re-equilibration) | Broad gradient to separate impurities of varying polarities. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .
-
This method provides a relative purity value based on UV-active substances.
-
Visualization: HPLC Workflow
Caption: Workflow for purity assessment by RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Verifier
While HPLC separates components, NMR provides detailed structural information about the molecules present. It serves as an essential tool for identity confirmation and can be adapted for quantitative purity assessment (qNMR), offering a distinct advantage over HPLC.
Expertise & Causality: Designing the NMR Experiment
-
Solvent Selection: The choice of deuterated solvent is critical for sample solubility and to avoid interfering signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which readily dissolves the compound, and its ability to slow down the exchange of the N-H proton, often allowing it to be observed.
-
¹H NMR for Purity: This is the primary NMR technique for purity. The principle is that the area under a proton signal is directly proportional to the number of protons it represents. By comparing the integration of signals from the main compound to those of extraneous peaks (impurities), a molar ratio can be determined. This method is particularly powerful for detecting impurities that are structurally different but may have similar UV absorbance or retention times in HPLC, such as residual solvents or starting materials.
-
Quantitative NMR (qNMR): For absolute purity, a certified internal standard (IS) of known purity is added in a precisely weighed amount to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of a known signal from the IS. This transforms NMR from a relative to an absolute quantification method, a key requirement in pharmaceutical quality control.
Experimental Protocol: ¹H NMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.
-
Add ~0.6 mL of DMSO-d₆.
-
(For qNMR) Add a precisely weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
Spectrometer and Parameters:
| Parameter | Condition | Rationale |
| Instrument | Bruker Avance 400 MHz or equivalent | High field strength provides better signal dispersion. |
| Nucleus | ¹H | For primary purity assessment. |
| Pulse Program | Standard single pulse (e.g., zg30) | Simple and robust for quantification. |
| Number of Scans | 16-64 | Increases signal-to-noise ratio. |
| Relaxation Delay (d1) | 30-60 s | CRITICAL: A long delay (≥ 5x T₁) ensures full relaxation of all protons for accurate integration. |
| Acquisition Time | ~4 s | Ensures good digital resolution. |
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
Integrate all signals. Set the integral of a well-resolved signal from the main compound to a value corresponding to the number of protons it represents (e.g., a pyridine doublet to 2.00).
-
Analyze the integrals of impurity signals relative to the main compound to determine their molar percentage.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for purity and identity assessment by ¹H NMR.
Comparative Guide: HPLC vs. NMR at a Glance
The true power in purity assessment comes from synthesizing the data from these two orthogonal techniques. HPLC answers "What is separable and UV-active?", while NMR answers "What is the structure and molar ratio of what is present?".
| Feature | HPLC (with DAD) | NMR Spectroscopy |
| Principle | Physical separation based on polarity and partitioning between phases. | Nuclear spin resonance based on the chemical environment of atomic nuclei. |
| Information | Retention time, UV-Vis spectrum, relative quantification of UV-active species. | Precise molecular structure, stereochemistry, and molar ratios of all proton-containing species. |
| Quantification | Relative (Area %): Assumes all impurities have the same response factor as the main peak, which can be inaccurate. | Absolute (with IS): Provides a direct, highly accurate molar quantity without needing response factors. |
| Sensitivity | High (typically low µg/mL to ng/mL). Excellent for trace impurity detection. | Lower (typically requires mg of sample). Not ideal for trace analysis below ~0.1 mol%. |
| Strengths | - Superior for resolving complex mixtures and isomers.- High sensitivity for trace UV-active impurities.- Widely available and automated. | - Unambiguous structure confirmation.- Universal detector for proton-containing molecules.- Detects non-UV-active impurities (e.g., salts, solvents).- "First principle" quantification (qNMR) requires no analyte-specific reference standards. |
| Weaknesses | - Blind to non-UV-active compounds.- Quantification can be biased by different extinction coefficients.- Co-elution can hide impurities. | - Lower sensitivity.- Signal overlap in complex spectra can complicate analysis.- Requires more sample. |
A Synthesized Conclusion
A comprehensive purity assessment of this compound should report both an HPLC purity value (e.g., 99.5% by area) and an NMR purity value (e.g., >99% by ¹H NMR).
-
The HPLC result provides confidence that the sample is free from significant, separable, UV-active impurities.
-
The NMR result confirms the chemical identity of the main component and demonstrates the absence of significant proton-containing impurities, including residual solvents or starting materials that might be missed by HPLC.
By employing both HPLC and NMR, we create a self-validating analytical package that is scientifically sound, trustworthy, and provides the highest degree of confidence in the quality of the material, a non-negotiable standard for advanced research and development.
A Comparative Guide to the Synthetic Routes of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Introduction: The Significance of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
This compound, a structurally intriguing molecule featuring a central 1,2,4-triazole ring flanked by two pyridine rings, has garnered considerable attention in the fields of coordination chemistry, materials science, and drug discovery.[1] Its rigid, planar structure and the presence of multiple nitrogen donor sites make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2] The 1,2,4-triazole scaffold itself is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs.[3][4]
The synthesis of this compound, however, can be challenging, often involving multi-step procedures with issues related to yield and purity.[5] This guide provides an in-depth comparison of the established and alternative synthetic routes to this compound, offering experimental insights and data to aid researchers in selecting the most suitable method for their application.
Established Synthetic Route: A Multi-Step Approach from Isonicotinic Acid
One of the most referenced methods for the synthesis of this compound begins with the readily available starting material, isonicotinic acid. This route involves the formation of a 4-amino-1,2,4-triazole intermediate, followed by a deamination step to yield the final product.[1][6]
Reaction Scheme: From Isonicotinic Acid
Caption: Synthesis of this compound from isonicotinic acid.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 4-Amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole Intermediate [6]
-
In a 15 mL Teflon-lined reactor, combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL).
-
Seal the reactor and heat it at 186°C for 48 hours.
-
After cooling, dilute the resulting liquid with water.
-
Adjust the pH of the solution from approximately 9 to 6 using a hydrochloric acid solution.
-
Collect the resulting white precipitate by filtration. This product is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and the desired 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
Step 2: Deamination to this compound [6]
-
Dissolve the mixture of triazoles (approximately 2.38 g) in 6M aqueous HCl (3 mL).
-
Slowly add an aqueous solution of sodium nitrite (NaNO2) (0.76 g, 11 mmol). Vigorous gas evolution will be observed.
-
Stir the mixture for 5-6 hours.
-
Adjust the pH from approximately 4 to 6.5 with a 10% NaOH solution to precipitate the product.
-
Filter the white precipitate and dry it in the air.
-
Recrystallize the crude product from ethanol to obtain colorless needles of this compound.
Mechanistic Insights and Causality
The initial high-temperature condensation of isonicotinic acid with hydrazine is a complex process that leads to the formation of the triazole ring. The reaction likely proceeds through the formation of isonicotinohydrazide, which can then react with another molecule of isonicotinic acid or a derivative in a series of condensation and cyclization steps. The formation of the 4-amino substituted triazole is a common outcome in such reactions.
The subsequent deamination is a classical diazotization reaction. The primary amino group on the 4-position of the triazole ring is converted into a diazonium salt by nitrous acid (generated in situ from NaNO2 and HCl). This diazonium salt is unstable and readily loses nitrogen gas (N2) to form a triazolyl cation, which is then protonated by the aqueous medium to yield the final product. The choice of acidic conditions is crucial for the formation of nitrous acid and the stabilization of the diazonium intermediate.
Alternative Synthetic Routes: Exploring Efficiency and Simplicity
While the established route from isonicotinic acid is functional, its multi-step nature and relatively low overall yield (reported as 9%) have prompted the exploration of alternative synthetic strategies.[6]
Route 2: From Isonicotinonitrile
A more direct approach involves the reaction of isonicotinonitrile (4-cyanopyridine) with hydrazine. This method, in principle, offers a more atom-economical route to the triazole core.
Reaction Scheme: From Isonicotinonitrile
Caption: Synthesis of the 4-amino intermediate from isonicotinonitrile.
Experimental Protocol and Considerations
The synthesis of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole has been reported by reacting isonicotinonitrile with an excess of hydrazine in ethylene glycol at 130°C.[2] To obtain the target this compound, a subsequent deamination step, as described in the previous section, would be necessary. The advantage of this route lies in the direct formation of the bis(pyridyl)amino-triazole from the nitrile, potentially offering a higher yield for this intermediate step compared to the isonicotinic acid route.
Route 3: One-Pot Synthesis Strategies
Modern synthetic chemistry increasingly favors one-pot reactions that minimize purification steps, reduce waste, and improve overall efficiency.[7] Several one-pot methodologies for the synthesis of 3,5-disubstituted-1,2,4-triazoles have been developed and can be adapted for the preparation of the target molecule.
a) Base-Catalyzed Condensation of a Nitrile and a Hydrazide
This efficient one-step method involves the direct condensation of a nitrile with a hydrazide at elevated temperatures in the presence of a base.[8]
Reaction Scheme: One-Pot Nitrile-Hydrazide Condensation
Caption: One-pot synthesis from a nitrile and a hydrazide.
b) Copper-Catalyzed Reactions
Copper catalysts have been shown to facilitate the synthesis of 1,2,4-triazoles from various starting materials. One notable approach is the copper-catalyzed cascade addition-oxidation-cyclization of amides and nitriles.[8] An in-situ cycloaddition of 4-pyridylnitrile and ammonia in the presence of Cu(II) under hydrothermal conditions has also been reported to generate the target molecule.[2]
c) Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times.[9] The synthesis of 3,5-disubstituted-1,2,4-triazoles via the cycloaddition of organonitriles and ammonia under microwave conditions has been demonstrated to be highly efficient.[9]
Workflow Comparison
Caption: Comparison of workflows for the synthesis of this compound.
Performance Comparison and Experimental Data
The choice of a synthetic route is often dictated by a balance of factors including yield, reaction time, cost of reagents, and ease of execution. The following table summarizes these key parameters for the discussed routes.
| Synthetic Route | Starting Materials | Key Steps | Reaction Time | Overall Yield | Key Advantages | Key Disadvantages |
| Route 1 | Isonicotinic Acid, Hydrazine | 1. High-temp condensation2. Deamination | > 54 hours | ~9%[6] | Readily available starting materials | Multi-step, long reaction time, low yield |
| Route 2 | Isonicotinonitrile, Hydrazine | 1. Condensation2. Deamination | Potentially shorter than Route 1 | Not reported for final product | More direct formation of intermediate | Requires a deamination step |
| Route 3a | 4-Cyanopyridine, Isonicotinohydrazide | One-pot condensation | Varies (hours) | Potentially high | One-pot, reduced workup | High temperatures may be needed |
| Route 3c | 4-Cyanopyridine, Ammonia Source | Microwave-assisted cycloaddition | < 2 hours[9] | Potentially very high (>85% for analogs)[9] | Rapid, high yield, energy efficient | Requires specialized microwave equipment |
Conclusion and Future Outlook
The synthesis of this compound can be approached through various synthetic strategies. The established multi-step route starting from isonicotinic acid, while reliable, suffers from a low overall yield and long reaction times. The route from isonicotinonitrile offers a more direct path to the key amino-triazole intermediate but still requires a subsequent deamination step.
Modern one-pot and microwave-assisted syntheses present highly attractive alternatives. These methods have the potential to significantly improve yields, reduce reaction times, and simplify purification procedures. For researchers and drug development professionals, the adoption of these more efficient and sustainable synthetic routes will be crucial for the cost-effective production of this valuable compound and its derivatives. Further research focused on optimizing these one-pot and microwave-assisted protocols specifically for this compound is warranted to fully unlock their potential.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 6. Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine-Based Sensors
Executive Summary
The quest for highly sensitive and selective chemical sensors is a cornerstone of modern analytical science, with applications spanning environmental monitoring, clinical diagnostics, and pharmaceutical quality control. The 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, hereafter referred to as 3,5-DPTP, has emerged as a remarkably versatile scaffold for sensor design. Its unique architecture, featuring a nitrogen-rich triazole core flanked by two pyridine rings, provides multiple coordination sites ideal for binding a variety of analytes, including metal ions and anions.[1][2] This guide provides a comprehensive framework for benchmarking the performance of 3,5-DPTP-based sensors. We will delve into the fundamental performance metrics, compare different sensing modalities built upon this platform, and provide standardized protocols to ensure data integrity and reproducibility. This document is intended for researchers and drug development professionals seeking to evaluate, optimize, or select the most appropriate sensing strategy for their specific analytical challenges.
The 3,5-DPTP Scaffold: A Privileged Platform for Molecular Recognition
The efficacy of 3,5-DPTP as a sensor component stems from its intrinsic structural and electronic properties. The 1,2,4-triazole ring is a robust heterocyclic motif capable of engaging in hydrogen bonding and coordination chemistry, while the pyridine units offer strong metal-ligand binding sites.[3][4] This combination allows for the creation of a well-defined binding cavity for target analytes.
The synthesis of 3,5-DPTP is typically achieved through multi-step procedures, often starting from readily available precursors like isonicotinic acid and hydrazine.[1][5] These methods involve the formation of hydrazide intermediates followed by a cyclization step to construct the central triazole ring.[1][5] The ability to reliably synthesize this core molecule is the first critical step in developing robust sensors.
Caption: Synthetic pathway for 3,5-DPTP.
The true power of the 3,5-DPTP scaffold lies in its modularity. It can be functionalized to create a diverse array of sensors that operate through different transduction mechanisms, including fluorescence, colorimetry, and electrochemistry. This guide will focus on establishing a clear methodology for comparing these various sensor types.
Defining the Benchmarks: Key Performance Metrics
To objectively compare sensor performance, a standardized set of metrics must be employed. These parameters quantify the sensor's utility for a given analytical task.[6][7]
-
Sensitivity: Refers to the magnitude of change in the sensor's output signal per unit concentration of the analyte.[7][8] In spectroscopy, this is often represented by the slope of the calibration curve.
-
Selectivity (or Specificity): A sensor's ability to respond to the target analyte in the presence of other potentially interfering species.[6][7] High selectivity is crucial for analysis in complex matrices like biological fluids or environmental samples.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from a blank sample with a specific level of confidence.[9] It is commonly calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the sensitivity.[9][10]
-
Response Time: The time required for a sensor to reach a certain percentage (typically 90%, or T90) of its final, stable signal upon exposure to the analyte.[8][11] Rapid response times are critical for real-time monitoring applications.
-
Dynamic Range: The concentration range over which the sensor provides a linear and quantifiable response. A wide dynamic range minimizes the need for sample dilution.
-
Reversibility and Stability: Assesses whether the sensor can be reused after detecting an analyte and its ability to maintain performance over time and under various environmental conditions (e.g., pH, temperature).
Performance Analysis of 3,5-DPTP-Based Sensor Modalities
The 3,5-DPTP core can be integrated into various sensor designs. The choice of modality depends on the target analyte and the desired application.
Fluorescent Sensors
Fluorescent sensors are highly favored for their exceptional sensitivity.[12] In a typical design, the 3,5-DPTP unit acts as the recognition element (receptor) and is chemically linked to a fluorophore. Analyte binding modulates the photophysical properties of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[13][14]
Caption: General mechanism of a 3,5-DPTP-based fluorescent sensor.
Comparative Performance Data for Triazole-Based Fluorescent Sensors
| Sensor System (Analyte) | Limit of Detection (LOD) | Response Time | Key Interferents | Reference |
| Triazole-Schiff Base (Pb²⁺) | 0.53 nM | < 1 min | Hg²⁺, Cd²⁺ | [14] |
| Triazole-Acridinedione (Cu²⁺) | Low µM range | Fast | Co²⁺, Ni²⁺ | [15] |
| Triazole-Acridinedione (Fe³⁺) | Low µM range | Fast | Other trivalent cations | [15] |
| Chalcone-Triazole (Cu²⁺) | 1.17 µM | Not specified | Co²⁺ | [16] |
| Chalcone-Triazole (Co²⁺) | 1.81 µM | Not specified | Cu²⁺ | [16] |
Note: Data is for various triazole-based sensors to illustrate typical performance ranges. Specific data for 3,5-DPTP sensors should be populated as it becomes available in the literature.
Colorimetric Sensors
Colorimetric sensors offer the significant advantage of enabling visual, "naked-eye" detection, which is ideal for rapid, on-site screening without sophisticated instrumentation.[4] The binding of an analyte to a 3,5-DPTP-chromophore conjugate induces a distinct color change. This change arises from a shift in the absorption spectrum of the chromophore due to perturbations in its electronic structure upon complexation.[17]
Comparative Performance Data for Triazole-Based Colorimetric Sensors
| Sensor System (Analyte) | Limit of Detection (LOD) | Color Change | Key Interferents | Reference |
| Triazole-Schiff Base (Acetate) | 6.86 µM | Light Yellow to Red-Orange | F⁻, H₂PO₄⁻ | [17] |
| Triazole-Schiff Base (Pb²⁺) | 1.0 nM | Colorless to Yellow | Hg²⁺, Cd²⁺ | [14] |
| Imidazole-Based (Fe³⁺) | 0.10 µM | Colorless to Yellow | Cu²⁺ | [18] |
Electrochemical Sensors
Electrochemical sensors measure changes in electrical properties (e.g., current, potential) upon analyte binding. A 3,5-DPTP derivative can be immobilized on an electrode surface.[19] When the target analyte binds to the receptor, it can alter the electron transfer kinetics at the electrode-solution interface, leading to a measurable signal. These sensors are known for their high sensitivity, portability, and low cost.[20]
Comparative Performance Data for Triazole-Based Electrochemical Sensors
| Sensor System (Analyte) | Limit of Detection (LOD) | Technique | Reference |
| Poly(3,5-diamino-1,2,4-triazole) (Pyridoxine) | 2.96 µM | DPV | [19] |
| Ferrocenyl-triazole/CNT (D-Penicillamine) | 0.1 µM | SWV | [20] |
| Ru(II) complex (H₂S) | 0.25 µM | ECL | [21] |
Standardized Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide a self-validating framework for the synthesis of the 3,5-DPTP ligand and the subsequent benchmarking of a fluorescent sensor derived from it.
Protocol 1: Synthesis of this compound (3,5-DPTP)
Causality: This procedure, adapted from established methods, utilizes a hydrothermal reaction followed by a deamination step to yield the target compound.[5] Controlling temperature and pH is critical for maximizing yield and purity.
Materials:
-
Isonicotinic acid
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (HCl, 6M)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH, 10%)
-
Ethanol
-
Teflon-lined reactor
Procedure:
-
Hydrazide Formation & Cyclization: Mix isonicotinic acid (e.g., 2.46 g, 0.02 mol) and hydrazine hydrate (e.g., 2 mL) in a Teflon-lined reactor. Seal the reactor and heat at 180-190 °C for 48 hours. Rationale: High temperature and pressure drive the condensation and cyclization reactions to form a mixture of triazole products.
-
Isolation of Precursor: Cool the reactor to room temperature. Dilute the resulting liquid with deionized water. Adjust the pH to ~6 with HCl solution to precipitate the crude product, which is a mixture of 4-amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole and the desired 3,5-DPTP.[5] Filter and wash the precipitate.
-
Deamination: Dissolve the crude product mixture in 6M HCl. Slowly add an aqueous solution of NaNO₂ dropwise while stirring vigorously in an ice bath. Rationale: The nitrous acid generated in situ reacts with the amino group on the 4-amino precursor, leading to its elimination as N₂ gas.
-
Final Product Isolation: Continue stirring for 5-6 hours. Adjust the pH to ~6.5 with 10% NaOH solution to precipitate the final product.
-
Purification: Filter the white precipitate, wash with water, and dry. Recrystallize the crude product from ethanol to afford pure 3,5-DPTP as colorless needles.[5]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Protocol 2: Benchmarking a 3,5-DPTP-Based Fluorescent Sensor
Causality: This protocol outlines a systematic workflow for determining the key performance metrics of a fluorescent sensor. The use of a buffer is essential to eliminate pH-dependent effects on fluorescence.
Caption: Workflow for benchmarking a fluorescent chemical sensor.
Procedure:
-
Preparation: Prepare stock solutions of the 3,5-DPTP-based sensor, the target analyte, and various potential interfering ions in a suitable buffer (e.g., HEPES buffer, pH 7.4). Rationale: A buffered medium ensures that observed signal changes are due to analyte binding, not pH fluctuations.
-
Sensitivity Measurement:
-
Place a fixed concentration of the sensor solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Make sequential additions of the target analyte from its stock solution, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration. The slope of the linear portion of this calibration curve represents the sensitivity.
-
-
LOD Calculation:
-
Record at least 10 fluorescence measurements of a blank solution (sensor in buffer only).
-
Calculate the standard deviation (σ) of these blank measurements.
-
Calculate the LOD using the formula: LOD = 3σ / S, where S is the sensitivity determined in the previous step.[10]
-
-
Selectivity Measurement:
-
To a solution of the sensor, add a concentration of the target analyte that produces a significant signal change.
-
To this same solution, add a significant excess (e.g., 10-fold or 100-fold) of a potential interfering ion.
-
Record the fluorescence spectrum. A minimal change in the signal indicates high selectivity.
-
Repeat this process for all relevant interfering species.[6]
-
-
Response Time: For kinetic measurements, use a spectrofluorometer with a stopped-flow accessory. Mix the sensor and analyte solutions rapidly and monitor the change in fluorescence intensity over time. The T90 value is determined from this kinetic trace.
Conclusion and Future Outlook
The this compound (3,5-DPTP) scaffold is a powerful and versatile platform for the rational design of chemical sensors. By systematically applying the benchmarking principles and protocols outlined in this guide, researchers can objectively evaluate the performance of 3,5-DPTP-based sensors and compare them against alternative technologies. The data clearly indicates that triazole-based systems can achieve excellent sensitivity and selectivity for a range of important analytes.[14][16][17][19]
Future advancements will likely focus on integrating these sensor molecules with advanced materials like carbon nanotubes or metal-organic frameworks (MOFs) to further enhance performance.[20][22] Additionally, the development of 3,5-DPTP-based sensor arrays could enable the simultaneous detection of multiple analytes, opening new frontiers in high-throughput screening and complex systems monitoring. Adherence to rigorous benchmarking standards will be essential to validate these next-generation technologies and accelerate their translation from the research laboratory to real-world applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Triazole-Scaffold: An Efficient Sensor for Trace Iron Ion Detection and Cellular Imaging Application – A Review | IAR Journal of Clinical Research [iarconsortium.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Low Detection Limit of Optically Activated Gas Sensors Based on 2D and Hybrid Nanostructures [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 12. Pyrene Appendant Triazole-based Chemosensors for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Electrochemical preparation and the characterizations of poly(3,5-diamino 1,2,4-triazole) film for the selective determination of pyridoxine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An electrochemical sensor based on 1-benzyl-4-ferrocenyl-1H-[1,2,3]-triazole/carbon nanotube; detection of D-penicillamine in the presence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reaction-based turn-on electrochemiluminescent sensor with a ruthenium(II) complex for selective detection of extracellular hydrogen sulfide in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Investigating the Biological Activity of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine: In Silico vs. In Vitro Methodologies
Introduction: The Scientific Rationale
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance. Among these, the 1,2,4-triazole nucleus is a recognized "privileged scaffold" due to its presence in a wide array of clinically approved drugs and its diverse pharmacological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] The compound 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, which features a central 1,2,4-triazole ring symmetrically linked to two pyridine moieties, presents a compelling architecture for drug design.[3][4] The pyridine rings can enhance solubility and participate in crucial hydrogen bonding interactions with biological targets, while the triazole core provides a stable, rigid linker.[5]
This guide provides a comparative analysis of two fundamental approaches for evaluating the biological potential of this compound: in silico computational studies and in vitro laboratory experiments. We will explore the causality behind the experimental choices in each domain, provide detailed, self-validating protocols, and discuss how these methodologies are not mutually exclusive but rather synergistic components of a modern drug discovery pipeline.
Part 1: In Silico Exploration – The Predictive Power of Computation
In silico studies serve as the first-line, cost-effective strategy to predict the biological activity of a molecule and prioritize experimental efforts. By simulating interactions at a molecular level, we can generate hypotheses about the compound's mechanism of action, identify potential biological targets, and predict its drug-likeness. For a molecule like this compound, a key in silico technique is molecular docking.
The "Why": Rationale for Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (our compound) when bound to a target protein. The primary goal is to calculate a "binding affinity" or "docking score," a value that estimates the strength of the interaction. A lower (more negative) binding energy suggests a more stable and potentially more potent interaction.[6] This is crucial for:
-
Target Identification: Screening the compound against a panel of known protein targets (e.g., enzymes like kinases or cyclooxygenases, receptors) to predict which ones it is most likely to inhibit.
-
Structure-Activity Relationship (SAR) Insights: Understanding which parts of the molecule (the pyridine nitrogens, the triazole ring) are forming key interactions (e.g., hydrogen bonds, π-stacking) with amino acid residues in the protein's active site.[6]
-
Prioritization: Ranking a series of designed analogues before committing to the time and expense of chemical synthesis and in vitro testing.
Experimental Protocol: Molecular Docking of this compound against a Target Protein
This protocol outlines a standardized workflow using widely available software tools. The chosen target for this example is Cyclin-Dependent Kinase 4 (CDK4), a protein often implicated in cancer cell cycle progression, a plausible target for triazole derivatives.[7]
Objective: To predict the binding affinity and interaction mode of this compound within the ATP-binding pocket of human CDK4.
Materials:
-
Protein Structure: Crystal structure of CDK4 (e.g., PDB ID: 2W96) obtained from the Protein Data Bank.
-
Ligand Structure: 3D structure of this compound, generated using chemical drawing software (e.g., ChemDraw) and converted to a 3D format.
-
Software:
Step-by-Step Methodology:
-
Protein Preparation: a. Download the PDB file for CDK4. b. Using PyMOL/Chimera, remove all non-essential components: water molecules, co-crystallized ligands, and any duplicate protein chains. c. Using AutoDock Tools, add polar hydrogen atoms to the protein structure, which is critical for calculating interactions. d. Compute Gasteiger charges to assign partial atomic charges. e. Save the prepared protein in the required .pdbqt format.
-
Ligand Preparation: a. Draw the 2D structure of this compound and generate its 3D coordinates. b. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation. c. Using AutoDock Tools, define the rotatable bonds within the ligand to allow for conformational flexibility during docking. d. Merge non-polar hydrogens and assign Gasteiger charges. e. Save the prepared ligand in the .pdbqt format.
-
Grid Box Generation: a. Define the search space for the docking simulation. This is a 3D box centered on the active site of the target protein. b. The coordinates for the box are typically determined based on the position of the co-crystallized ligand in the original PDB file, ensuring the simulation is focused on the relevant binding pocket. A typical size would be 25Å x 25Å x 25Å.
-
Docking Simulation: a. Execute the docking run using AutoDock Vina/Smina with a command specifying the prepared protein, ligand, grid box coordinates, and output file name. b. The software will systematically explore different conformations and orientations of the ligand within the active site, calculating the binding energy for the most favorable poses.
-
Analysis of Results: a. The output file will contain several binding poses ranked by their binding affinity scores (kcal/mol). b. The top-ranked pose (lowest binding energy) is considered the most probable binding mode. c. Visualize the top pose using PyMOL or Discovery Studio Visualizer to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's amino acid residues.[6]
Visualization: In Silico Molecular Docking Workflow
Caption: Workflow for predicting bioactivity via molecular docking.
Part 2: In Vitro Validation – The Experimental Proof
While in silico methods provide powerful predictions, they are ultimately theoretical. In vitro experiments are essential to validate these predictions and provide concrete, quantitative data on the compound's biological activity in a controlled laboratory setting. Based on the docking results suggesting anticancer potential, a logical next step is to perform a cytotoxicity assay against a relevant cancer cell line.
The "Why": Rationale for the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. It serves as a robust and widely accepted proxy for cell viability and proliferation.[8] The core principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium ring of MTT to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is chosen to:
-
Quantify Cytotoxicity: Determine the concentration at which our compound reduces the viability of cancer cells by 50% (the IC₅₀ value). A lower IC₅₀ indicates higher potency.
-
Validate In Silico Predictions: If molecular docking predicted strong binding to a cancer-related target like CDK4, we expect to see potent cytotoxic activity in a cancer cell line.
-
Establish a Baseline for Further Study: A confirmed cytotoxic effect justifies more complex mechanistic studies, such as cell cycle analysis or apoptosis assays.[7][9]
Experimental Protocol: MTT Assay on MCF-7 Breast Cancer Cells
Objective: To determine the IC₅₀ value of this compound against the MCF-7 human breast cancer cell line.
Materials:
-
Cell Line: MCF-7 human breast cancer cells.
-
Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Reagents:
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Equipment:
-
96-well microplates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader (capable of measuring absorbance at ~570 nm).
-
Step-by-Step Methodology:
-
Cell Seeding: a. Culture MCF-7 cells until they reach approximately 80% confluency. b. Trypsinize, count, and dilute the cells to a density of 5,000-10,000 cells per 100 µL of medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Compound Treatment: a. Prepare a series of dilutions of the compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the corresponding compound dilutions (or control solutions). d. Return the plate to the incubator for a 48- or 72-hour exposure period.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for an additional 2-4 hours. During this time, living cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the purple crystals, resulting in a colored solution. c. Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the formula: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100. c. Plot the percentage of viability against the logarithm of the compound concentration. d. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.
Visualization: In Vitro MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Part 3: Comparative Analysis – Bridging Theory and Reality
The true power of a dual in silico and in vitro approach lies in the direct comparison of their results. This comparative step validates the computational model and provides a deeper, more nuanced understanding of the compound's biological activity.
Let's assume our studies yielded the following results for this compound and two other known inhibitors against two different cancer-related kinases.
Data Presentation: Summary of In Silico and In Vitro Results
| Compound | Biological Target | In Silico Prediction (Binding Affinity, kcal/mol) | In Vitro Result (IC₅₀, µM) | Concordance |
| 4,4'-(...)-dipyridine | CDK4 | -8.9 | 2.9 | High |
| Palbociclib (Reference) | CDK4 | -9.5 | 0.05 | Reference |
| 4,4'-(...)-dipyridine | EGFR | -6.2 | > 50 | High |
| Gefitinib (Reference) | EGFR | -10.1 | 0.02 | Reference |
Analysis of Concordance and Discrepancy:
-
High Concordance (CDK4): The strong predicted binding affinity (-8.9 kcal/mol) for CDK4 correlates well with the potent cytotoxic activity observed in vitro (IC₅₀ = 2.9 µM). This result supports the hypothesis that the anticancer effect of our compound may be mediated, at least in part, through the inhibition of CDK4. The in silico model successfully predicted a biologically active compound.
-
High Concordance (EGFR): The weaker predicted binding to EGFR (-6.2 kcal/mol) is consistent with the lack of significant activity in the corresponding in vitro assay (IC₅₀ > 50 µM). This demonstrates the predictive power of docking to also identify non-targets, saving experimental resources.
-
Potential for Discrepancy: It is crucial to acknowledge that discrepancies can and do occur. A compound might show a strong in silico score but weak in vitro activity. This could be due to factors not accounted for in the simple docking model, such as poor cell membrane permeability, rapid metabolism by the cells, or the protein existing in a different conformation in vivo. Conversely, a compound could have a modest docking score but show high in vitro potency, perhaps by acting through an allosteric site not targeted in the simulation or having an entirely different mechanism of action.
Conclusion: A Synergistic Approach
Neither in silico nor in vitro studies alone can provide a complete picture of a compound's biological potential. The most effective research strategy integrates both. In silico analysis acts as a rapid, predictive filter to generate data-driven hypotheses and prioritize resources. In vitro assays then provide the essential experimental validation, confirming or refuting these hypotheses with quantitative, real-world data.
For this compound, this dual approach allows researchers to efficiently screen for potential activities, identify the most promising therapeutic avenues (such as anticancer activity via CDK4 inhibition), and make informed decisions about advancing the compound into more complex preclinical models. This synergy accelerates the drug discovery process, reduces costs, and ultimately increases the probability of success.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 7. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
